molecular formula C14H18O3 B14061807 2-Cyclohexylmandelicacid

2-Cyclohexylmandelicacid

Cat. No.: B14061807
M. Wt: 234.29 g/mol
InChI Key: IYARFMGWMMKLOE-UHFFFAOYSA-N
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Description

2-Cyclohexylmandelicacid is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

2-(2-cyclohexylphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C14H18O3/c15-13(14(16)17)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10,13,15H,1-3,6-7H2,(H,16,17)

InChI Key

IYARFMGWMMKLOE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC=C2C(C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 2-Cyclohexylmandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-Cyclohexylmandelic Acid (Phenylcyclohexylglycolic Acid)

Executive Summary

2-Cyclohexylmandelic acid (also known as


-cyclohexyl-

-hydroxybenzeneacetic acid
or Phenylcyclohexylglycolic acid ) is a critical pharmaceutical intermediate used primarily in the synthesis of Oxybutynin (Ditropan), a widely prescribed antimuscarinic agent for the treatment of overactive bladder (OAB). Chemically, it is a tertiary

-hydroxy acid combining a phenyl ring, a cyclohexyl ring, and a hydroxyl group at the

-carbon.

This guide details the physicochemical properties, synthetic pathways (including selective hydrogenation and Grignard protocols), and the downstream application of this compound in Active Pharmaceutical Ingredient (API) manufacturing. It serves as a reference for process chemists and researchers optimizing the synthesis of anticholinergic scaffolds.

Chemical Identity & Structural Analysis

Parameter Details
IUPAC Name 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Common Synonyms

-Cyclohexylmandelic acid; Phenylcyclohexylglycolic acid (PCGA); Hexahydrobenzilic acid
CAS Number 4335-77-7 (Racemic); 20585-34-6 ((S)-Isomer)
Molecular Formula C

H

O

Molecular Weight 234.29 g/mol
Stereochemistry Chiral center at the

-carbon.[1] Oxybutynin is typically marketed as a racemate, though the (R)-enantiomer carries the primary antimuscarinic activity.[2][3]

Structural Insight: The molecule features a steric bulk created by the geminal phenyl and cyclohexyl groups. This steric hindrance is crucial for the pharmacological profile of its derivatives, preventing rapid hydrolysis of the ester bond in vivo while fitting into the muscarinic acetylcholine receptor pocket.

Physicochemical Properties

Property Value / Characteristic
Appearance White to off-white crystalline powder
Melting Point 161 – 167 °C
Solubility Soluble in ethanol, methanol, chloroform, and ethyl acetate. Sparingly soluble in water.
pKa ~3.5 – 3.8 (Estimated; slightly weaker acid than mandelic acid due to the inductive effect of the cyclohexyl group)
Stability Stable under normal conditions. Hygroscopic. Incompatible with strong oxidizing agents.[4]

Synthetic Pathways

Two primary routes exist for the synthesis of 2-Cyclohexylmandelic acid: Selective Hydrogenation (Industrial Preferred) and Grignard Addition (Laboratory Scale).

Method A: Selective Hydrogenation of Benzilic Acid (Industrial Route)

This method is favored for large-scale production due to the low cost of the starting material, Benzilic Acid (Diphenylglycolic acid). The challenge lies in selectively reducing one phenyl ring to a cyclohexyl ring without over-reducing to dicyclohexylglycolic acid.

  • Precursor: Benzilic Acid (Diphenylglycolic acid)

  • Reagents: H

    
     gas, Catalyst (Rh/C or PtO
    
    
    
    ), Solvent (Acetic Acid or Ethanol).
  • Conditions: Moderate pressure (30–50 psi), 50–60 °C.

Protocol:

  • Dissolve Benzilic acid (0.1 mol) in glacial acetic acid (150 mL).

  • Add 5% Rhodium on Carbon (Rh/C) catalyst (5 mol% loading).

  • Pressurize the hydrogenation vessel to 40 psi with H

    
     gas.
    
  • Stir at 60 °C. Monitor reaction progress via HPLC to stop precisely when the mono-cyclohexyl product peaks (preventing formation of the dicyclohexyl impurity).

  • Filter the catalyst over Celite.

  • Concentrate the filtrate in vacuo. Recrystallize from toluene/heptane to yield the product.

Method B: Grignard Addition (Laboratory Route)

This method offers high specificity but uses sensitive reagents.

  • Reagents: Cyclohexylmagnesium bromide, Benzoylformic acid (or Ethyl Benzoylformate).

  • Solvent: Anhydrous THF or Diethyl Ether.

Protocol:

  • Prepare Cyclohexylmagnesium bromide (1.2 eq) in anhydrous THF under N

    
    .
    
  • Cool the solution to 0 °C.

  • Dropwise add a solution of Ethyl Benzoylformate (1.0 eq) in THF.

  • Allow to warm to room temperature and stir for 2 hours.

  • Quench with saturated NH

    
    Cl solution.
    
  • Extract with Ethyl Acetate.[1]

  • Hydrolyze the ester (if ester was used) using NaOH/MeOH, followed by acidification to precipitate the free acid.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the retrosynthetic logic and the downstream conversion to Oxybutynin.

G Benzil Benzil (Precursor) BenzilicAcid Benzilic Acid (Diphenylglycolic acid) Benzil->BenzilicAcid Benzilic Rearrangement (KOH, Reflux) Target 2-Cyclohexylmandelic Acid (Phenylcyclohexylglycolic acid) BenzilicAcid->Target Selective Hydrogenation (H2, Rh/C, AcOH) Dicyclohexyl Dicyclohexylglycolic Acid (Over-reduction Impurity) BenzilicAcid->Dicyclohexyl Over-hydrogenation Oxybutynin Oxybutynin (API) Target->Oxybutynin Esterification 4-(diethylamino)-2-butynyl chloride (Base catalyzed) Grignard Grignard Synthesis (Ph-CO-COOH + Cy-MgBr) Grignard->Target Nucleophilic Addition

Figure 1: Synthetic pathways for 2-Cyclohexylmandelic acid and its conversion to Oxybutynin.

Pharmaceutical Applications

Role in Oxybutynin Synthesis: 2-Cyclohexylmandelic acid is the acid moiety of the ester drug Oxybutynin . The synthesis involves the esterification of this acid with 4-(diethylamino)-2-butyn-1-ol (or its chloride derivative).

  • Reaction Type: Nucleophilic Substitution / Esterification.

  • Key Reagent: 1,1'-Carbonyldiimidazole (CDI) or Thionyl Chloride (SOCl

    
    ) to activate the acid, followed by the alcohol.
    
  • Stereochemical Considerations: Oxybutynin is typically administered as a racemate.[3][5][6] However, the (R)-enantiomer of 2-cyclohexylmandelic acid yields (R)-Oxybutynin, which has significantly higher affinity for M1 and M3 muscarinic receptors compared to the (S)-isomer.

Metabolic Context: In the human body, Oxybutynin is metabolized by CYP3A4.[3][7] One of the metabolites is the free 2-Cyclohexylmandelic acid (often referred to as Phenylcyclohexylglycolic acid in metabolic studies). This metabolite is largely inactive regarding antimuscarinic activity, unlike the active metabolite N-desethyloxybutynin.

Analytical Characterization

To ensure the purity required for pharmaceutical use (typically >99.5%), the following methods are standard:

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) gradient.

    • Detection: UV at 210 nm (low wavelength required due to lack of extensive conjugation beyond the single phenyl ring).

  • Chiral HPLC (Enantiomeric Excess):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

    • Purpose: Essential if synthesizing enantiopure (R)-Oxybutynin.

  • NMR Spectroscopy (

    
    H, 300 MHz, CDCl
    
    
    
    ):
    • 
       7.2–7.6 (m, 5H, Phenyl).
      
    • 
       2.3–2.4 (m, 1H, Cyclohexyl CH-
      
      
      
      ).
    • 
       1.0–1.8 (m, 10H, Cyclohexyl CH
      
      
      
      ).

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

    • STOT-SE: Category 3 (Respiratory Irritation, H335).

  • Handling: Use local exhaust ventilation. Avoid dust formation.[8] Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature requires protection from moisture.

References

  • Preparation of R-(+)-alpha-cyclohexyl mandelic acid. Google Patents.
  • Oxybutynin: Mechanism of Action and Clinical Pharmacology. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Synthesis of cyclohexylphenylglycolic acid via hydrogenation. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

  • Benzilic Acid Rearrangement and Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Pharmacokinetics and Therapeutic Efficacy of Oxybutynin Formulations. ResearchGate. Available at: [Link]

Sources

2-Cyclohexylmandelic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical identity, synthesis protocols, and critical application data for 2-Cyclohexylmandelic acid (also known as


-Cyclohexylmandelic acid or CHPGA).

Primary Application: Key Intermediate in Anticholinergic Synthesis (e.g., Oxybutynin)

Chemical Identity & Core Metrics[1][2]

2-Cyclohexylmandelic acid is a chiral building block primarily utilized in the synthesis of muscarinic antagonists. In the context of drug development, it is most frequently encountered as the critical "acid moiety" coupled with amino-alkynes to form drugs like Oxybutynin .

Note on Nomenclature: While the user query specifies "2-Cyclohexylmandelic acid," the IUPAC standard and industry preference often default to


-Cyclohexylmandelic acid  or Cyclohexylphenylglycolic acid (CHPGA) . Both refer to the same chemical entity where a cyclohexyl group replaces the 

-hydrogen of mandelic acid.
Physicochemical Data Table
MetricSpecification
CAS Number (Racemic) 4335-77-7
CAS Number (R-Isomer) 71006-03-6
CAS Number (S-Isomer) 163060-60-2
Molecular Weight 234.29 g/mol
Molecular Formula

IUPAC Name 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
Appearance White to off-white crystalline solid
Melting Point 164–167 °C (Racemic)
Solubility Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water
pKa ~3.5 (Carboxylic acid proton)

Critical Application: Oxybutynin Synthesis[3]

The primary utility of 2-Cyclohexylmandelic acid is its role as the lipophilic "anchor" in the structure of Oxybutynin (Ditropan), a medication used to treat overactive bladder. The steric bulk of the cyclohexyl and phenyl groups at the


-position is essential for the drug's high affinity for M1 and M3 muscarinic receptors.
Mechanism of Synthesis

The synthesis generally involves the esterification of 2-Cyclohexylmandelic acid (or its methyl ester) with 4-(diethylamino)-2-butynyl alcohol.

Oxybutynin_Pathway cluster_0 Critical Intermediate Stage Start1 Phenylglyoxylic Acid (Starting Material) Intermediate 2-Cyclohexylmandelic Acid (CHPGA) CAS: 4335-77-7 Start1->Intermediate Grignard Addition (Nucleophilic Attack) Reagent1 Cyclohexyl MgBr (Grignard Reagent) Reagent1->Intermediate Product Oxybutynin (Anticholinergic API) Intermediate->Product Esterification (Acid Catalyzed / DCC) Reagent2 4-Diethylamino-2-butynyl alcohol Reagent2->Product

Figure 1: Synthetic pathway illustrating the pivotal role of 2-Cyclohexylmandelic acid in the production of Oxybutynin. The Grignard addition establishes the quaternary chiral center.

Synthesis Protocol: Grignard Route

Objective: Synthesis of racemic 2-Cyclohexylmandelic acid via Grignard addition. Scale: Laboratory (10g scale). Safety Precaution: Grignard reagents are moisture-sensitive. All glassware must be flame-dried and flushed with Nitrogen/Argon.

Reagents & Materials[3][4][5][6][7][8][9]
  • Substrate: Phenylglyoxylic acid (or Methyl Phenylglyoxylate).

  • Reagent: Cyclohexylmagnesium bromide (2.0 M in diethyl ether or THF).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Quench: 1N HCl (aq).

Step-by-Step Methodology
Phase 1: Preparation of the Electrophile
  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar and temperature probe, dissolve 5.0 g of Phenylglyoxylic acid in 50 mL of anhydrous THF.

  • Inert Atmosphere: Seal the system and purge with

    
     gas for 15 minutes.
    
  • Thermal Control: Cool the solution to 0 °C using an ice/water bath. Causality: Lower temperature prevents side reactions and controls the exotherm of the subsequent addition.

Phase 2: Grignard Addition[1][2][3]
  • Addition: Slowly add Cyclohexylmagnesium bromide (2.2 equivalents) dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Self-Validating Check: The solution should turn cloudy or change color (often yellow/brown). If no exotherm is observed, check reagent quality.

  • Reaction: Once addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 4 hours.

    • Monitoring: Monitor consumption of starting material via TLC (Mobile Phase: Hexane/Ethyl Acetate 7:3).

Phase 3: Workup & Isolation
  • Quenching: Cool the mixture back to 0 °C. Carefully add 1N HCl dropwise until pH < 2. Caution: Vigorous gas evolution (

    
    ) will occur.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Drying: Combine organic layers, wash with brine, and dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Toluene or Hexane/Ethyl Acetate to yield pure 2-Cyclohexylmandelic acid.

Analytical Profiling

To ensure the integrity of the intermediate before proceeding to drug synthesis, the following analytical parameters should be verified.

HPLC Method (Purity Assessment)[7][10][11][12]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[4][5]

    • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV @ 210 nm (Carboxyl group absorption) and 254 nm (Phenyl ring).

  • Retention Time: Expect elution of CHPGA around 8–10 minutes depending on dead volume.

NMR Characterization ( NMR, 400 MHz, )
  • Aromatic Region:

    
     7.2–7.6 ppm (Multiplet, 5H, Phenyl group).
    
  • Chiral Center Hydroxyl:

    
     ~3.5–4.0 ppm (Broad singlet, 1H, -OH, exchangeable with 
    
    
    
    ).
  • Cyclohexyl Ring:

    
     1.0–2.0 ppm (Complex multiplet, 11H, Cyclohexyl protons).
    
    • Diagnostic Signal: The methine proton of the cyclohexyl group adjacent to the quaternary center usually appears distinct from the methylene envelope.

Safety & Handling (E-E-A-T)

Hazard Identification (GHS)
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Self-Validating Safety Protocol

When handling 2-Cyclohexylmandelic acid in a synthesis workflow:

  • Solubility Check: Before attempting extraction, verify the pH of the aqueous layer. The compound is an acid; it will exist as a water-soluble carboxylate salt at pH > 7. Validation: Ensure pH is < 2 to drive the compound into the organic phase.

  • Moisture Control: During the Grignard synthesis step, any induction of cloudiness immediately upon adding the Grignard reagent to the flask (before mixing with substrate) indicates moisture contamination. Action: Abort and re-dry glassware if this occurs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97700, Cyclohexylphenylglycolic acid. Retrieved from [Link]

  • Gawley, R. E., & Aube, J. (1996).Principles of Asymmetric Synthesis. Elsevier Science.
  • U.S. Patent No. 6,090,971 (2000).Resolution process for cyclohexylphenyl glycolic acid. (Describes the isolation of enantiomers and synthesis via Grignard).

Sources

Methodological & Application

Harnessing 2-Cyclohexylmandelic Acid for Efficient Chiral Resolution of Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Senior Application Scientist Note: The separation of enantiomers from a racemic mixture, a process known as chiral resolution, remains a cornerstone of pharmaceutical development and manufacturing.[1][2] Enantiopure drugs are increasingly mandated by regulatory bodies due to the differential pharmacological and toxicological profiles of stereoisomers. Among the various techniques available, classical resolution via diastereomeric salt formation is a robust, scalable, and economically viable method.[3] This guide provides an in-depth exploration of 2-Cyclohexylmandelic acid (CHMA) as a highly effective chiral resolving agent, particularly for racemic amines, which are common structural motifs in active pharmaceutical ingredients (APIs). We will delve into the underlying principles, provide detailed, field-tested protocols, and offer insights to ensure reproducible and high-purity outcomes.

The Principle: A Tale of Two Solubilities

Chiral resolution by diastereomeric salt formation is an elegant application of fundamental stereochemistry. Enantiomers, being non-superimposable mirror images, possess identical physical properties (e.g., melting point, boiling point, solubility), making their direct separation exceedingly difficult.[2] The core strategy is to temporarily convert this enantiomeric pair into a pair of diastereomers, which do have distinct physical properties.[2]

This is achieved by reacting the racemic mixture—in this case, a basic amine (R/S)-Amine—with a single enantiomer of a chiral acid, such as (R)-2-Cyclohexylmandelic acid. This acid-base reaction yields a mixture of two diastereomeric salts:

  • (R)-Amine · (R)-CHMA

  • (S)-Amine · (R)-CHMA

These two salts are not mirror images of each other. Consequently, they exhibit different crystal lattice energies and, crucially, different solubilities in a given solvent system.[4][5] By carefully selecting the solvent and optimizing crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains in the mother liquor. This physical separation is the pivotal step of the resolution. Once separated, the enantiomerically pure amine can be liberated from the salt, and the valuable resolving agent can be recovered for reuse.[6]

G cluster_0 Initial State: Racemic Mixture cluster_1 Step 1: Diastereomeric Salt Formation cluster_2 Step 2: Separation by Crystallization RacemicAmine Racemic (R/S)-Amine ResolvingAgent Add (R)-2-Cyclohexylmandelic Acid (Chiral Resolving Agent) Diastereomers Mixture of Diastereomeric Salts ((R)-Amine·(R)-CHMA) ((S)-Amine·(R)-CHMA) ResolvingAgent->Diastereomers Acid-Base Reaction Crystallization Selective Crystallization (Based on Solubility Difference) Diastereomers->Crystallization Solid Solid Crystal (Less Soluble Salt, e.g., (R)-Amine·(R)-CHMA) Crystallization->Solid Filtration Liquid Mother Liquor (Contains More Soluble Salt, e.g., (S)-Amine·(R)-CHMA) Crystallization->Liquid

Key Parameters for a Successful Resolution

The success of this technique is not accidental; it relies on the careful control of several experimental variables. A trial-and-error approach can be time-consuming and wasteful.[6] Consider the following pillars for building a robust protocol.

ParameterImportance & CausalityTypical Starting Points
Solvent Selection This is the most critical factor.[7] The ideal solvent should dissolve both diastereomeric salts at an elevated temperature but allow for the selective precipitation of only one salt upon cooling. It must create a significant solubility differential between the two salts.Alcohols (Methanol, Ethanol, Isopropanol), Acetone, Acetonitrile, or aqueous mixtures are common choices. A screening of several solvents is highly recommended.
Stoichiometry The molar ratio of the resolving agent to the racemic amine influences yield and purity. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the purity of the crystallized salt, as it ensures there is excess amine to keep the more soluble salt from precipitating.Start with a 1:1 molar ratio of racemic amine to resolving agent. If purity is low, explore using 0.5-0.6 equivalents of the resolving agent.
Temperature Profile The cooling rate directly impacts crystal size and purity. Slow, controlled cooling promotes the formation of larger, more ordered crystals with higher diastereomeric purity. Rapid cooling can trap impurities and lead to the co-precipitation of both salts.Dissolve at a moderately elevated temperature (e.g., 50-70°C). Cool slowly to room temperature over several hours, then potentially to a lower temperature (e.g., 0-5°C) to maximize yield.[7]
Stirring & Time Adequate mixing is necessary to form the salt and achieve a supersaturated state. However, once cooling begins, the solution should be stirred gently or allowed to stand to facilitate crystal growth. Sufficient time must be allowed for the crystallization to reach equilibrium or the desired endpoint.[4]Stir vigorously during salt formation. Allow the solution to cool with gentle or no stirring for 12-24 hours to promote crystallization.

Experimental Workflows & Protocols

The overall process can be visualized as a cycle that separates the target enantiomer and regenerates the resolving agent for subsequent batches.

// Nodes Start [label="Racemic Amine +\n(R)-CHMA", fillcolor="#FBBC05", fontcolor="#202124"]; SaltFormation [label="1. Diastereomeric\nSalt Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crystallization [label="2. Selective Crystallization\n& Filtration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolidSalt [label="Isolated Solid\n(e.g., (R)-Amine·(R)-CHMA)", fillcolor="#F1F3F4", fontcolor="#202124"]; MotherLiquor [label="Mother Liquor with\n(S)-Amine·(R)-CHMA", fillcolor="#F1F3F4", fontcolor="#202124"]; Liberation1 [label="3a. Liberation\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Liberation2 [label="3b. Liberation\n(add Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; EnantiomerR [label="Pure (R)-Amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; EnantiomerS [label="Impure (S)-Amine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2]; Recovery1 [label="4a. Recovery\n(add Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Recovery2 [label="4b. Recovery\n(add Acid)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CHMA_recovered [label="Recovered (R)-CHMA", shape=cylinder, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> SaltFormation; SaltFormation -> Crystallization; Crystallization -> SolidSalt; Crystallization -> MotherLiquor; SolidSalt -> Liberation1; MotherLiquor -> Liberation2; Liberation1 -> EnantiomerR; Liberation2 -> EnantiomerS; Liberation1 -> Recovery1; Liberation2 -> Recovery2; Recovery1 -> CHMA_recovered; Recovery2 -> CHMA_recovered; CHMA_recovered -> Start [style=dashed, label="Recycle"]; } Caption: Overall workflow for chiral resolution and agent recovery.

Protocol 1: Diastereomeric Salt Formation & Crystallization
  • Objective: To form and selectively crystallize one diastereomeric salt from the mixture.

  • Scientist's Note: The choice of solvent here is paramount. This protocol assumes methanol is a suitable starting point, but an initial solvent screen is essential for a new racemic amine.

  • Preparation: In a clean, dry flask equipped with a magnetic stirrer and reflux condenser, add the racemic amine (1.0 eq).

  • Dissolution: Add the chosen solvent (e.g., Methanol, approx. 10-20 volumes relative to the amine). Stir the mixture until the amine is fully dissolved. Gentle heating may be required.

  • Addition of Resolving Agent: Add solid (R)-2-Cyclohexylmandelic acid (1.0 eq) to the solution. An exothermic reaction is common as the salt forms.

  • Heating to Dissolution: Heat the mixture to a gentle reflux (or a temperature sufficient for complete dissolution, e.g., 60°C) and stir until a clear, homogeneous solution is obtained. This ensures both diastereomeric salts are fully dissolved.

  • Controlled Cooling: Turn off the heat source and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals (turbidity) should be observed. For optimal crystal growth, this cooling phase can be extended over several hours.

  • Maximizing Yield: Once at room temperature, the flask can be placed in an ice bath or refrigerator (0-5°C) for an additional 1-2 hours to maximize the precipitation of the less soluble salt.[7]

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor. This step is critical for achieving high diastereomeric purity.

  • Drying: Dry the isolated crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.

Protocol 2: Liberation of the Enantiopure Amine
  • Objective: To break the salt and isolate the free, enantiopure amine.

  • Scientist's Note: This is a standard acid-base workup. Ensure the pH is sufficiently basic to fully deprotonate the amine salt.

  • Suspension: Suspend the dried diastereomeric salt in a suitable solvent like dichloromethane or ethyl acetate. Add water to create a biphasic system.

  • Basification: While stirring vigorously, add an aqueous solution of a base (e.g., 1-2 M Sodium Hydroxide or Sodium Carbonate) dropwise. Monitor the pH of the aqueous layer, adjusting until it is basic (pH > 10). This deprotonates the amine and protonates the resolving agent, partitioning the free amine into the organic layer and the sodium salt of CHMA into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and base.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Purity Analysis: Determine the enantiomeric excess (e.e.) of the amine using a suitable technique, such as chiral HPLC or NMR with a chiral shift reagent.

Protocol 3: Recovery of 2-Cyclohexylmandelic Acid
  • Objective: To recover the chiral resolving agent for cost-effective, sustainable processing.

  • Scientist's Note: Recovering the resolving agent is crucial for the economic feasibility of the process on a larger scale.

  • Acidification: Take the basic aqueous layer from Protocol 2, Step 3. Cool it in an ice bath.

  • Precipitation: While stirring, slowly add a strong acid (e.g., 2-4 M Hydrochloric Acid) until the solution is strongly acidic (pH < 2). 2-Cyclohexylmandelic acid, being sparingly soluble in acidic water, will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold deionized water to remove inorganic salts. Dry the recovered solid under vacuum.

  • Purity Check: Verify the purity and optical rotation of the recovered resolving agent before reuse to ensure no racemization has occurred.[5]

References

  • Wikipedia. Chiral resolution. [Link]

  • Singare, D. S., et al. (2021). Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. [Link]

  • Pharmachemmov. (2026). The Role of Mandelic Acid in Pharmaceutical Synthesis. [Link]

  • University of Strathclyde. (Thesis). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]

  • The Royal Society of Chemistry. (2016). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • ACS Publications. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. [Link]

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Stereochemistry/13.09%3A_Racemic_Mixtures_and_the_Resolution_of_Enantiomers]([Link]_ Mixtures_and_the_Resolution_of_Enantiomers)

  • Banerjee, A., & Mitra, A. K. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. PMC - NIH. [Link]

  • ResearchGate. (2007). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

  • Li, F. F., et al. (2015). Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. ResearchGate. [Link]

  • Atlantis Press. (2016). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. [Link]

  • Science Alert. (2011). Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. [Link]

  • Shinde, A. H., et al. (2024). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PMC - PubMed Central. [Link]

  • Google Patents. Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.
  • Cheng, K., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. PMC. [Link]

  • PubMed Central. Enhanced bioproduction and processing of mandelic acid enantiomers: towards a sustainable platform for high-value pharmaceutical and polymer applications. [Link]

  • Lam, A. W. H., & Ng, K. M. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. [Link]

  • RSC Publishing. (2026). Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. [Link]

  • Shinde, A. H., et al. (2025). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. PubMed. [Link]

  • Scholl, M., et al. (2025). Synthesis of Enantiopure[8]Cyclorubicenes. PMC - NIH. [Link]

  • MDPI. (2024). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. [Link]

  • Chen, J., et al. (2020). Exploring the Crystal Landscape of Mandelamide and Chiral Resolution via Cocrystallization. PMC - NIH. [Link]

  • ChemRxiv. (Preprint). Simultaneous chiral resolution of two racemic compounds by preferential cocrystallization. [Link]

  • ResearchGate. (2007). Synthesis of enantiopure cyclitols from (±)-3-bromocyclohexene mediated by intramolecular oxyselenenylation employing (S,S)-hydrobenzoin and (S)-mandelic acid as chiral sources. [Link]

Sources

Application Note: High-Fidelity Synthesis of Cyclohexylmandelic Acid Derivatives via Grignard Addition

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Esters
Target Molecule:  Methyl 

-cyclohexyl-

-phenylglycolate (Key Intermediate for Oxybutynin)

Part 1: Executive Summary & Mechanistic Strategy

The Synthetic Challenge

The synthesis of cyclohexylmandelic derivatives—specifically Methyl Cyclohexylmandelate —requires the nucleophilic addition of a bulky Cyclohexylmagnesium halide to a Phenylglyoxylate (benzoylformate) ester.

While conceptually simple, this reaction is a classic case study in chemoselectivity battles . The steric bulk of both the cyclohexyl ring and the phenylglyoxylate forces the reaction into a competition between two pathways:

  • Desired Pathway (

    
    ):  Nucleophilic attack at the carbonyl carbon.
    
  • Undesired Pathway (

    
    ): 
    
    
    
    -Hydride transfer from the cyclohexyl Grignard to the carbonyl oxygen, resulting in the reduction of the ketone to a secondary alcohol (Methyl Mandelate) and the formation of cyclohexene.
Mechanistic Insight: The Six-Membered Transition State

To maximize yield, one must disrupt the six-membered cyclic transition state that facilitates hydride transfer. This is achieved not just by lowering temperature, but by manipulating the solvent sphere around the Magnesium atom.

Figure 1: Reaction Pathways & Competing Mechanisms

GrignardMechanism cluster_conditions Critical Control Factors Reactants Reactants (Ph-CO-COOMe + CyMgCl) TS_Add Transition State A (Nucleophilic Attack) Reactants->TS_Add Kinetic Control (Low Temp) TS_Red Transition State B (6-Membered Cyclic Beta-Hydride Transfer) Reactants->TS_Red Steric/Thermal Promotion Product Product (Methyl Cyclohexylmandelate) TS_Add->Product Impurity Impurity (Methyl Mandelate + Cyclohexene) TS_Red->Impurity Factor1 Temp < 0°C Factor2 Solvent: THF/Toluene

Caption: Divergent pathways for Cyclohexylmagnesium Chloride. The red path (reduction) is driven by sterics and heat; the blue path (addition) is the target.

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for high-purity synthesis.

ParameterRecommended ValueScientific Rationale
Temperature -10°C to 0°C Balances reaction rate with suppression of

-hydride transfer. Temperatures below -20°C may cause reagent precipitation without significantly improving selectivity for this specific substrate.
Solvent System THF / Toluene (1:1) THF coordinates Mg, breaking polymeric aggregates and increasing reactivity. Toluene acts as a co-solvent to moderate basicity and improve solubility of the final alkoxide.
Stoichiometry 1.2 eq. Grignard A slight excess accounts for moisture scavenging. Large excesses (>1.5 eq) promote side reactions (enolization/reduction).
Addition Rate 0.5 - 1.0 mL/min Strictly controlled to maintain internal temperature. Accumulation of unreacted reagent can lead to thermal runaways.
Quench Sat. NH₄Cl (aq) Mild acidic quench prevents the dehydration of the tertiary benzylic alcohol (a common degradation pathway for Oxybutynin intermediates).

Part 3: Detailed Experimental Protocol

Materials Preparation
  • Reagent A: Methyl Benzoylformate (Methyl Phenylglyoxylate), >98% purity. Dry under vacuum if necessary.

  • Reagent B: Cyclohexylmagnesium Chloride (2.0 M in THF or Ether). Note: Titrate before use using salicylaldehyde phenylhydrazone method if the bottle is old.

  • Solvents: Anhydrous THF and Toluene (<50 ppm H₂O).

Workflow Diagram

ProtocolWorkflow Setup 1. Inert Atmosphere Setup (N2/Ar, Flame-dried Glassware) SolvPrep 2. Substrate Dissolution (Me-Benzoylformate in THF/Toluene) Cool to -10°C Setup->SolvPrep Addition 3. Controlled Addition (Dropwise CyMgCl over 1h) Maintain T < 0°C SolvPrep->Addition Reaction 4. Reaction Aging (Stir 2h at 0°C -> RT) Addition->Reaction Check 5. IPC Check (TLC/HPLC) Target: <2% SM Remaining Reaction->Check Check->Reaction Incomplete (Add 0.1 eq Grignard) Quench 6. Inverse Quench (Pour Rxn into cold NH4Cl) Check->Quench Pass Workup 7. Phase Separation & Wash (Brine wash, Na2SO4 dry) Quench->Workup

Caption: Step-by-step workflow for the synthesis of Methyl Cyclohexylmandelate.

Step-by-Step Procedure
  • System Preparation:

    • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a temperature probe.

    • Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).

  • Substrate Solution:

    • Charge Methyl Benzoylformate (10.0 mmol, 1.64 g) into the flask.

    • Add anhydrous THF (15 mL) and anhydrous Toluene (15 mL).

    • Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.

  • Grignard Addition (The Critical Step):

    • Charge the addition funnel with Cyclohexylmagnesium Chloride (12.0 mmol, 6.0 mL of 2.0M solution).

    • Technique Tip: Add the Grignard reagent dropwise over 45–60 minutes.

    • Monitor: Ensure the internal temperature does not rise above 0°C. A yellow-to-brown color change is normal.

  • Aging:

    • Once addition is complete, allow the mixture to stir at 0°C for 1 hour.

    • Remove the cooling bath and allow to warm to room temperature (20–25°C) for 1 hour.

    • IPC (In-Process Control): Check via TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of the keto-ester (UV active) and the appearance of the product (less UV active due to loss of conjugation).

  • Quench & Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly add Saturated Ammonium Chloride (NH₄Cl, 20 mL). Caution: Exothermic.

    • Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL).

    • Wash combined organics with Water (20 mL) and Brine (20 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude oil often solidifies upon standing. Recrystallization from Hexane/Ethyl Acetate is preferred over column chromatography to avoid hydrolysis of the ester on silica gel.

Part 4: Troubleshooting & Impurity Profiling

ObservationRoot CauseCorrective Action
Low Yield / High "Reduction" Product Temperature too high during addition.Ensure T < 0°C. Switch solvent to pure Toluene/Ether (non-polar solvents suppress hydride transfer).
Starting Material Remains Grignard reagent degraded (moisture).[1]Titrate Grignard before use. Increase equivalents to 1.3–1.5.
Product Dehydration (Alkene formation) Acidic workup was too harsh or heat used during drying.Use NH₄Cl (mild) instead of HCl. Keep rotovap bath < 40°C.
Gumming/Solidification during addition Poor solubility of Magnesium alkoxide.Increase solvent volume. Add Toluene to solubilize the intermediate.

Part 5: References

  • Vanden Eynde, J. J. (2023).[2] Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org.[2]

  • Sigma-Aldrich. (n.d.). Cyclohexylmagnesium chloride solution 2.0 M in diethyl ether. Product Specification.

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents with Esters. Master Organic Chemistry.

  • Organic Chemistry Portal. (2011). Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard Conditions.

  • Kachinsky, J. L. C., et al. (1987). Synthesis of Oxybutynin. U.S. Patent 4,105,703 (Reference to general cyclohexyl Grignard processes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Hydrogenation of Mandelic Acid to 2-Cyclohexylmandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-cyclohexylmandelic acid. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the catalytic hydrogenation of mandelic acid. Here, we delve into the nuances of this reaction, offering field-proven insights and troubleshooting strategies to enhance your yield and product purity. 2-Cyclohexylmandelic acid and its derivatives are valuable intermediates in the pharmaceutical industry, notably in the synthesis of anticholinergic drugs.[1] The seemingly straightforward hydrogenation of the aromatic ring of mandelic acid presents several challenges that can impact the reaction's efficiency and selectivity.

This document provides a comprehensive overview of the reaction, detailed troubleshooting in a question-and-answer format, and optimized experimental protocols to navigate the common pitfalls of this synthesis.

Reaction Fundamentals: The Pathway to 2-Cyclohexylmandelic Acid

The conversion of mandelic acid to 2-cyclohexylmandelic acid is a heterogeneous catalytic hydrogenation reaction. The primary transformation involves the saturation of the phenyl group of mandelic acid to a cyclohexyl ring in the presence of a metal catalyst and hydrogen gas.

The reaction can be generalized as follows:

Mandelic Acid + 3H₂ --(Catalyst)--> 2-Cyclohexylmandelic Acid

The mechanism involves the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the ring. The efficiency of this process is highly dependent on several interconnected parameters.

ReactionPathway MandelicAcid Mandelic Acid AdsorbedMandelicAcid Adsorbed Mandelic Acid on Catalyst Surface MandelicAcid->AdsorbedMandelicAcid + Catalyst Intermediate1 Partially Hydrogenated Intermediate AdsorbedMandelicAcid->Intermediate1 + H₂ Intermediate2 Further Hydrogenated Intermediate Intermediate1->Intermediate2 + H₂ CyclohexylmandelicAcid 2-Cyclohexylmandelic Acid Intermediate2->CyclohexylmandelicAcid + H₂

Caption: General reaction pathway for the hydrogenation of mandelic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of mandelic acid, providing explanations and actionable solutions.

Low or No Conversion

Q1: My reaction shows minimal to no consumption of mandelic acid. What are the potential causes?

A1: This is a frequent issue that can often be traced back to catalyst activity or the reaction setup.

  • Catalyst Inactivity: The catalyst may be deactivated or "poisoned."

    • Cause: Contaminants in the starting material, solvent, or hydrogen gas can poison the catalyst. Sulfur, halides, and strong coordinating functional groups are common poisons.

    • Solution: Ensure high-purity reagents and solvents. If catalyst poisoning is suspected, consider pretreating your reagents or using a fresh batch of catalyst. Some catalysts, like palladium on carbon (Pd/C), may require pre-activation to remove surface oxides.[2]

  • Insufficient Hydrogen: The reaction is starved of hydrogen.

    • Cause: This could be due to a leak in the reaction system, an inadequate hydrogen supply, or poor mass transfer of hydrogen gas into the liquid phase.

    • Solution: Thoroughly check your reactor for leaks. Ensure a continuous and sufficient flow or pressure of hydrogen. Vigorous stirring is crucial to facilitate the dissolution of hydrogen gas and its contact with the catalyst particles.

  • Suboptimal Reaction Conditions: The temperature and/or pressure may be too low.

    • Cause: Aromatic ring hydrogenation is often more demanding than the reduction of other functional groups and typically requires elevated temperature and pressure to proceed at a reasonable rate.[3]

    • Solution: Gradually increase the reaction temperature and hydrogen pressure. Refer to the parameter optimization table below for recommended starting points.

Low Yield with Side Product Formation

Q2: My mandelic acid is consumed, but the yield of 2-cyclohexylmandelic acid is low. What are the likely side reactions?

A2: When the starting material is consumed but the desired product yield is low, side reactions are the primary culprits.

  • Hydrogenolysis: The most common side reaction is the hydrogenolysis of the benzylic hydroxyl group to form cyclohexylacetic acid.

    • Cause: This is particularly prevalent with palladium-based catalysts and under acidic conditions.[2] The C-O bond at the benzylic position is susceptible to cleavage.

    • Solution:

      • Catalyst Choice: Rhodium-based catalysts, such as Rhodium on carbon (Rh/C), are often more selective for aromatic ring hydrogenation with less accompanying hydrogenolysis compared to Pd/C.[4][5]

      • pH Control: Running the reaction under neutral or slightly basic conditions can suppress hydrogenolysis.

  • Incomplete Hydrogenation: The aromatic ring is only partially reduced.

    • Cause: Insufficient reaction time, low hydrogen pressure, or a partially deactivated catalyst can lead to the formation of cyclohexene or cyclohexadiene intermediates.

    • Solution: Increase the reaction time and/or hydrogen pressure. Ensure the catalyst loading is adequate.

  • Decarboxylation: At higher temperatures, decarboxylation of the carboxylic acid can occur.

    • Cause: High reaction temperatures can promote the loss of CO₂.

    • Solution: Optimize the temperature to be high enough for a reasonable reaction rate but low enough to minimize decarboxylation.

SideReactions cluster_main Desired Reaction cluster_side Side Reactions MandelicAcid Mandelic Acid CyclohexylmandelicAcid 2-Cyclohexylmandelic Acid MandelicAcid->CyclohexylmandelicAcid + 3H₂ / Catalyst (High Selectivity) CyclohexylaceticAcid Cyclohexylacetic Acid (Hydrogenolysis) MandelicAcid->CyclohexylaceticAcid + 4H₂ / Catalyst - H₂O PartiallyHydrogenated Partially Hydrogenated Intermediates MandelicAcid->PartiallyHydrogenated + H₂ or 2H₂ (Incomplete Reaction)

Caption: Desired reaction versus common side reactions.

Catalyst Selection and Handling

Q3: What is the best catalyst for this hydrogenation, and are there any special handling procedures?

A3: The choice of catalyst is critical for both yield and selectivity.

  • Rhodium on Carbon (Rh/C): Generally considered the most effective catalyst for this transformation due to its high activity for aromatic ring hydrogenation and lower tendency to promote hydrogenolysis compared to palladium.[4]

  • Palladium on Carbon (Pd/C): A versatile and common hydrogenation catalyst, but it can lead to significant hydrogenolysis of the benzylic alcohol, reducing the yield of the desired product.[6][7]

  • Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also active for aromatic hydrogenation but may require more forcing conditions (higher pressures and temperatures).

  • Raney Nickel: A cost-effective option, but it often requires high temperatures and pressures and may have lower selectivity.

Handling Procedures:

  • Pyrophoric Nature: Many hydrogenation catalysts, especially when dry and finely divided, are pyrophoric and can ignite upon exposure to air. Handle them in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).

  • Moisture Content: Catalysts are often supplied wet to mitigate their pyrophoric nature. The moisture content should be accounted for when weighing the catalyst.

  • Catalyst Loading: A typical catalyst loading is 1-10 mol% of the metal relative to the substrate. Higher loadings can increase the reaction rate but also the cost and potential for side reactions.

  • Filtration: After the reaction, the catalyst must be carefully filtered. It is best practice to filter the reaction mixture under an inert atmosphere to prevent the catalyst from igniting on the filter paper as the solvent evaporates.

Reaction Parameter Optimization

Q4: How can I systematically optimize the reaction conditions to maximize the yield?

A4: A systematic approach to optimizing temperature, pressure, and solvent is key.

ParameterGeneral Effect on ReactionRecommended Starting ConditionsOptimization Strategy
Temperature Increasing temperature generally increases the reaction rate. However, excessively high temperatures can promote side reactions like hydrogenolysis and decarboxylation and can be limited by thermodynamic equilibrium.[8][9]50-100 °CStart at a lower temperature (e.g., 60 °C) and gradually increase in 10-20 °C increments while monitoring the reaction progress and side product formation.
Hydrogen Pressure Higher pressure increases the concentration of dissolved hydrogen, which generally accelerates the reaction rate and can favor complete saturation of the aromatic ring.3-10 bar (45-150 psi)If the reaction is slow or incomplete, increase the pressure. For many lab-scale reactions, balloon pressure may be insufficient for aromatic ring hydrogenation.
Solvent The solvent can influence the solubility of the substrate and hydrogen, as well as the interaction of the substrate with the catalyst surface.Acetic acid, ethanol, methanol, waterAcetic acid is often a good solvent for this reaction as it keeps the substrate dissolved. However, its acidity can promote hydrogenolysis with certain catalysts. Alcohols are also commonly used. Water can be a green solvent choice, but the solubility of mandelic acid may be a consideration.[2]
Substrate:Catalyst Ratio A higher catalyst loading will increase the reaction rate but also the cost.1-5 mol% metalStart with a lower loading (e.g., 1-2 mol%) and increase if the reaction is too slow.
Product Isolation and Purification

Q5: What is a reliable method for isolating and purifying 2-cyclohexylmandelic acid?

A5: Proper workup and purification are essential for obtaining a high-purity product.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and carefully filter it through a pad of Celite® or a similar filter aid to remove the solid catalyst. As mentioned, perform this under an inert atmosphere if possible.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction (if necessary): If the reaction was performed in an acidic solvent like acetic acid, the residue can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove any residual acid.

  • Crystallization: 2-Cyclohexylmandelic acid is a solid at room temperature. Crystallization is an effective purification method. Toluene is a solvent that has been used for the crystallization of this compound.[10] The crude product can be dissolved in a minimal amount of a hot solvent and allowed to cool slowly to form crystals.

  • Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Experimental Protocol: Hydrogenation of Mandelic Acid using Rh/C

This protocol provides a starting point for the synthesis of 2-cyclohexylmandelic acid.

Materials:

  • Mandelic acid

  • 5% Rhodium on carbon (Rh/C), 50% wet

  • Ethanol (or another suitable solvent)

  • Hydrogen gas

  • Pressurized hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus (with Celite®)

Procedure:

  • Reactor Setup: To a clean and dry hydrogenation vessel, add mandelic acid (1.0 eq).

  • Catalyst Addition: In a separate container, weigh the 5% Rh/C catalyst (e.g., 2 mol% Rh). Note: Account for the 50% water content. Add the catalyst to the reaction vessel.

  • Solvent Addition: Add ethanol to the vessel to dissolve the mandelic acid (concentration will depend on the scale, a starting point is 0.1-0.5 M).

  • System Purge: Seal the reactor and purge the system with an inert gas (nitrogen or argon) three times to remove air.

  • Hydrogenation: Purge the system with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 5 bar) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 70 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction can also be monitored by taking small aliquots (after carefully depressurizing and purging with inert gas) and analyzing them by TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the hydrogen and purge the system with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-cyclohexylmandelic acid by crystallization from a suitable solvent system.

Safety Precautions:

  • Hydrogen gas is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

  • Hydrogenation catalysts can be pyrophoric. Handle with care, preferably under an inert atmosphere.

  • Pressurized reaction vessels should be regularly inspected and operated within their pressure limits. Always consult the manufacturer's instructions.

References

  • Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study.
  • Stone, H. D., & Weidman, S. W. (2019). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Environmental Science: Processes & Impacts, 21(5), 826-836.
  • Cederbaum, F., Lamberth, C., Malan, C., Naud, F., Spindler, F., Studer, M., & Blaser, H. U. (2004). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis.
  • Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study. Semantic Scholar. [Link]

  • Li, F. F., et al. (2016). Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. Chemical Papers, 70(8), 1034-1041.
  • Wang, J., et al. (2020). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Biotechnology for Biofuels, 13(1), 1-13.
  • Blaser, H. U., et al. (2004). Synthesis of Substituted Mandelic Acid Derivatives via Enantioselective Hydrogenation: Homogeneous versus Heterogeneous Catalysis. Request PDF. [Link]

  • Michalska, K., et al. (2022). Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. International Journal of Molecular Sciences, 23(15), 8693.
  • Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (2015).
  • Hydrogenation troubleshooting. (2023). Reddit. [Link]

  • Dell'Anna, M. M., Gallo, V., Mastrorilli, P., & Romanazzi, G. (2010). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Molecules, 15(5), 3311-3318.
  • Temme, J. (n.d.). Question 52: What approaches are effective for you to reduce aromatic levels in the ULSD product streams? American Fuel & Petrochemical Manufacturers.
  • Zhang, Y., et al. (2023). Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts.
  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Xu, Q., et al. (1995). A New Rhodium Catalyst: Formation of [Rh(CO)4]+ in Concentrated Sulfuric Acid and Its Application to Carbonylation of Olefins. Organometallics, 14(7), 3022-3024.
  • Development of Catalysts for the Hydrogenation of the Aromatic Ring in Gasolines. (2020). SciSpace.
  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2024).
  • Bergman, R. G. (2004). Carbon-Hydrogen Bond Activation by Iridium and Rhodium Complexes. Department of Chemistry and Chemical Biology, University of California, Berkeley.
  • Puskas, I. (1984). Process for preparing palladium on carbon catalysts for purification of crude terephthalic acid.
  • Mariscal, R., et al. (2020). Catalytic transfer hydrogenation of maleic acid with stoichiometric amounts of formic acid in aqueous phase: paving the way for more sustainable succinic acid production. Green Chemistry, 22(6), 1957-1967.
  • Reduction/Hydrogenation of Arom
  • Kakiuchi, F., & Murai, S. (2002). Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation. Accounts of Chemical Research, 35(10), 826-834.
  • Uslu, H., & Salt, Y. (2021). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. Processes, 9(11), 1989.
  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2004).
  • Tom's Lab. (2019, February 18). Preparing 5% Palladium on Carbon Catalyst. YouTube. [Link]

  • Uslu, H., & Salt, Y. (2021). Separation of Mandelic Acid by a Reactive Extraction Method Using Tertiary Amine in Different Organic Diluents. PMC - NIH.
  • Ionization of Aqueous Mandelic Acid: Conductance and Thermodynamics. (n.d.). SciSpace.
  • Chemistry LibreTexts. (2023, October 27). 16.10: Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). PMC.
  • Palladium on carbon. (n.d.). Wikipedia. [Link]

  • Cu-Based Catalysts with Enhanced Thermal Stability for Cyclohexyl Acetate Hydrogenation: Studies on Cu+ and Cu0 Sites at Different Reduction Temper
  • Mandelic acid purification involving production of complex alkali metal salts thereof. (1951).

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Technical Support Center: Troubleshooting Catalyst Poisoning in Cyclohexylmandelic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of cyclohexylmandelic acid. The production of this valuable compound often relies on the catalytic hydrogenation of mandelic acid or its derivatives, a process susceptible to catalyst poisoning. This guide provides in-depth troubleshooting advice, diagnostic protocols, and preventative measures to address common challenges encountered during these sensitive chemical transformations. Our approach is rooted in a deep understanding of catalytic processes to not only solve immediate issues but also to foster a proactive approach to catalyst management.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation reaction for the synthesis of cyclohexylmandelic acid has stalled or is significantly slower than expected. What are the likely causes?

A sudden drop in reaction rate or a complete halt is a classic symptom of catalyst deactivation. The primary culprit in such scenarios is often catalyst poisoning, where impurities in the reaction system adsorb to the active sites of the catalyst, rendering them ineffective. Other potential causes include poor hydrogen dispersion, incorrect catalyst loading, or suboptimal reaction conditions. However, poisoning should be the first suspect, especially if the reaction was previously successful with the same setup.

Q2: What are the most common catalyst poisons I should be aware of when synthesizing cyclohexylmandelic acid?

The catalysts typically employed for the hydrogenation of the aromatic ring in mandelic acid derivatives, such as Palladium on Carbon (Pd/C) and Rhodium on Alumina (Rh/Al₂O₃), are highly susceptible to certain chemical species. These poisons can originate from starting materials, solvents, or even the reaction apparatus itself.

Common Catalyst Poisons:

  • Sulfur Compounds: Thiophenes, thiols, and sulfoxides are potent poisons for noble metal catalysts. Even trace amounts can lead to significant deactivation. These can be present as impurities in the mandelic acid or phenylglyoxylic acid starting materials.

  • Nitrogen Compounds: Amines, amides, and other nitrogen-containing heterocycles can act as inhibitors by strongly coordinating to the metal surface.[1]

  • Heavy Metals: Trace amounts of metals like lead, mercury, and arsenic can irreversibly poison the catalyst.

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO can strongly adsorb onto the catalyst's active sites.

  • Halides: Both organic and inorganic halides can deactivate the catalyst.

Q3: How can I determine if my catalyst is poisoned and identify the specific poison?

A systematic approach is crucial for diagnosing catalyst poisoning. This typically involves a combination of reaction monitoring and analytical testing.

Diagnostic Workflow:

  • Reaction Monitoring: A significant deviation from the expected reaction profile (e.g., hydrogen uptake rate, temperature profile) is the first indication.

  • Control Experiment: Run the reaction with a fresh batch of catalyst and purified starting materials under identical conditions. If the reaction proceeds normally, it strongly suggests the original catalyst or reagents were contaminated.

  • Starting Material Analysis: Analyze your mandelic acid or phenylglyoxylic acid starting material for potential poisons. Pharmaceutical-grade mandelic acid, for instance, should have impurity levels below 0.5%.[2]

  • Catalyst Analysis: If poisoning is suspected, the spent catalyst can be analyzed to identify the poison.

Analytical TechniqueTarget PoisonDescription
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Heavy Metals (Pb, Hg, As)Highly sensitive technique for detecting trace metal contaminants on the catalyst surface.
Combustion Analysis / Multi-Element Scanning Thermal Analysis (MESTA) SulfurDetermines the total sulfur content in the catalyst.[3]
Kjeldahl Method NitrogenA classic wet chemistry method to quantify the amount of nitrogen on the catalyst.[4][5][6][7]
X-ray Photoelectron Spectroscopy (XPS) VariousA surface-sensitive technique that can identify the elemental composition and chemical state of elements on the catalyst surface.

Troubleshooting Guides

Guide 1: Step-by-Step Protocol for Diagnosing Catalyst Poisoning

This protocol outlines a systematic approach to confirm and identify the source of catalyst poisoning.

Experimental Protocol:

  • Establish a Baseline: Using a new, trusted batch of catalyst and high-purity starting materials and solvents, run the hydrogenation reaction under standard conditions. Carefully record the reaction kinetics (e.g., hydrogen uptake over time). This serves as your benchmark for a successful reaction.

  • Test the Suspect Catalyst: Under identical conditions to the baseline experiment, run the reaction with the catalyst you suspect is poisoned. A significantly slower reaction rate compared to the baseline is a strong indicator of deactivation.

  • Test the Suspect Starting Material: Using a fresh catalyst, run the reaction with the batch of mandelic acid (or derivative) that was used in the failed reaction. If the reaction is slow, the starting material is the likely source of the poison.

  • Isolate the Poison: If the starting material is implicated, it needs to be purified. Recrystallization or passing a solution of the starting material through a bed of activated carbon can remove many common organic impurities. Rerun the reaction with the purified material and a fresh catalyst.

  • Analyze the Poisoned Catalyst: Send a sample of the deactivated catalyst for elemental analysis (ICP-MS for metals, combustion analysis for sulfur) to confirm the identity of the poison.

Proactive Measures and Catalyst Regeneration

Q4: How can I prevent catalyst poisoning in my future experiments?

A proactive approach is the most effective way to manage catalyst performance and ensure reproducible results.

Preventative Strategies:

  • High-Purity Reagents: Always use the highest purity starting materials and solvents available. If in doubt, purify them before use.

  • Inert Atmosphere: Ensure your reaction setup is free from air leaks. Use techniques like flushing the reactor with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.

  • Gas Purity: Use high-purity hydrogen gas. If the source is questionable, use an in-line gas purifier to remove traces of oxygen, water, and carbon monoxide.

  • Dedicated Glassware: Use glassware exclusively for hydrogenation reactions to avoid cross-contamination.

  • Guard Beds: For larger-scale reactions or when using feedstocks with known impurities, a guard bed of a less expensive adsorbent material can be placed upstream of the catalyst bed to trap poisons.

Q5: My catalyst is confirmed to be poisoned. Can it be regenerated?

In many cases, yes. The appropriate regeneration method depends on the nature of the poison and the catalyst.

Regeneration Protocols:

For Sulfur-Poisoned Palladium on Carbon (Pd/C):

  • Oxidative Treatment: Sulfur can often be removed by oxidation.

    • Carefully filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent in which the sulfur compound is soluble, followed by deionized water.

    • Create a slurry of the catalyst in deionized water.

    • Slowly add a dilute solution of hydrogen peroxide (e.g., 3-5 wt%) to the slurry while stirring.[8] The reaction can be exothermic, so proceed with caution.

    • Stir for several hours at room temperature.

    • Filter the catalyst, wash extensively with deionized water, and dry under vacuum.

    • Before reuse, the catalyst will need to be re-reduced, typically by heating under a hydrogen atmosphere.

  • High-Temperature Hydrogen Treatment: For some sulfur-poisoned palladium catalysts, treatment with pure hydrogen at elevated temperatures can be effective.[9]

For Nitrogen Compound-Poisoned Rhodium on Alumina (Rh/Al₂O₃):

  • Solvent Washing: If the poisoning is due to reversibly adsorbed organic amines, a thorough washing procedure may be sufficient.

    • Filter the catalyst.

    • Wash repeatedly with a solvent that is a good solvent for the suspected nitrogen-containing poison.

    • Follow with a wash using a non-polar solvent (e.g., hexane) to remove residual washing solvent.

    • Dry the catalyst under vacuum.

  • Acid Washing (Use with Caution): For more strongly bound basic poisons, a dilute acid wash can be effective. However, this can also damage the catalyst support or the metal nanoparticles, so it should be used as a last resort and with careful optimization.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical flow for troubleshooting catalyst poisoning in cyclohexylmandelic acid production.

Troubleshooting_Catalyst_Poisoning cluster_problem_identification Problem Identification cluster_initial_diagnosis Initial Diagnosis cluster_investigation Investigation cluster_solution Solution Problem Reaction Stalled or Slow Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Problem->Check_Conditions Control_Experiment Run Control Experiment (Fresh Catalyst & Reagents) Check_Conditions->Control_Experiment Conditions OK Analyze_Reagents Analyze Starting Materials (Mandelic Acid, Solvent, H₂) Control_Experiment->Analyze_Reagents Control OK (Poisoning Likely) New_Catalyst Use New Catalyst Control_Experiment->New_Catalyst Control Fails (Systematic Issue) Analyze_Catalyst Analyze Spent Catalyst (ICP-MS, Combustion Analysis) Analyze_Reagents->Analyze_Catalyst Reagents Clean Purify_Reagents Purify Contaminated Reagents Analyze_Reagents->Purify_Reagents Reagent Contaminated Regenerate_Catalyst Regenerate Poisoned Catalyst Analyze_Catalyst->Regenerate_Catalyst Poison Identified Purify_Reagents->New_Catalyst Regenerate_Catalyst->New_Catalyst Regeneration Successful

Caption: Troubleshooting workflow for catalyst poisoning.

References

  • Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]

  • Business Research Insights. (2024). Mandelic Acid Market Size, Growth | Global Report. [Link]

  • Tranfo, G., et al. (2019). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. ResearchGate. [Link]

  • Barbier, J., Lamy-Pitara, E., Marecot, P., Boitiaux, J. P., Cosyns, J., & Verna, F. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions, 86(16), 2861-2866. [Link]

  • Gremminger, P., et al. (2018). Regeneration of sulfur poisoned Pd-Pt/CeO2-ZrO2-Y2O3-La2O3. Applied Catalysis B: Environmental, 237, 87-97. [Link]

  • Scirè, S., et al. (2011). Deactivation and regeneration of Pt/Al2O3 catalysts during the hydrodechlorination of carbon tetrachloride. Applied Catalysis B: Environmental, 102(1-2), 1-8. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylglyoxylic Acid. PubChem. [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [Link]

  • Chow, J. C., et al. (2015). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Analytical & Bioanalytical Techniques, 6(5). [Link]

  • Johnson, J. B., & Rovis, T. (2008). Reduction of Nitrogen Oxides by Hydrogen with Rhodium(I)–Platinum(II) Olefin Complexes as Catalysts. PubMed Central. [Link]

  • Google Patents. (n.d.).
  • American Oil Chemists' Society. (2022). Hydrogenation in Practice. [Link]

  • de la Puente, G. L., & Sedran, U. A. (2015). Deoxygenation of m‑Cresol: Deactivation and Regeneration of Pt/γ- Al2O3 Catalysts. CONICET. [Link]

  • Li, G., et al. (2019). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst. ResearchGate. [Link]

  • DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. [Link]

  • Pividori, M. I. (n.d.). A Guide To Kjeldahl Nitrogen Determination Methods and Apparatus. [Link]

  • Du, G., et al. (2010). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]

  • Learn. (n.d.). What Is the Role of Rhodium Specifically in the Reduction Process? [Link]

  • Wang, H., et al. (2022). Highly Dispersed Pd Clusters in Zeolite USY for Effective Hydrogenation of Naphthalene. MDPI. [Link]

  • Global Substance Registration System. (n.d.). PHENYLGLYOXYLIC ACID. [Link]

  • Google Patents. (n.d.).
  • Kinnunen, N. M., et al. (2017). Regeneration of a sulfur-poisoned methane combustion catalyst: Structural evidence of Pd4S formation. Catalysis Science & Technology, 7(18), 4015-4019. [Link]

  • Intertek. (n.d.). Catalyst Poisoning Testing. [Link]

  • Materials Advances (RSC Publishing). (2021). The effect of nitrogen on the synthesis of porous carbons by iron-catalyzed graphitization. [Link]

  • Jalon. (n.d.). A Complete Guide on How to Regenerate Activated Alumina. [Link]

  • Healthmatters.io. (n.d.). Phenylglyoxylic Acid (PGO) - Toxic Non-Metal Chemical Profile. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Mandelic acid. [Link]

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  • Custom Market Insights. (2024). Global Mandelic Acid Market Size, Trends, Share 2033. [Link]

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Technical Support Center: Overcoming Steric Hindrance in 2-Cyclohexylmandelic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 2-Cyclohexylmandelic acid reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter steric hindrance-related issues during their synthetic work with this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reactions and achieve your desired outcomes.

The bulky cyclohexyl group attached to the alpha-carbon of mandelic acid introduces significant steric hindrance, which can impede the approach of nucleophiles and other reactants to the carboxylic acid and hydroxyl functionalities.[1][2] This often leads to sluggish or incomplete reactions, necessitating carefully designed strategies to overcome these steric barriers. This guide will walk you through common problems and their solutions, grounded in established chemical principles.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab and provides actionable solutions.

Issue 1: Low Yield in Esterification Reactions, Especially with Bulky Alcohols

Question: I am attempting to esterify 2-Cyclohexylmandelic acid with a secondary or tertiary alcohol, and I am consistently obtaining low yields, with a significant amount of unreacted starting material. What's going wrong and how can I improve my yield?

Answer: This is a classic case of steric hindrance. The bulky cyclohexyl group on the acid and the alkyl groups on the alcohol create a crowded environment around the reactive centers, making it difficult for the nucleophilic attack of the alcohol on the carboxyl group to occur.

Probable Causes & Solutions:
Probable Cause Explanation Recommended Solution
Insufficient Activation of the Carboxylic Acid Standard acid catalysis (e.g., H₂SO₄, TsOH) may not be sufficient to overcome the high activation energy barrier imposed by steric hindrance.1. Use a more potent coupling reagent: Instead of direct acid catalysis, convert the carboxylic acid into a more reactive intermediate. Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like DMAP (4-dimethylaminopyridine) are highly effective.[3][4] 2. Convert to an Acid Chloride: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid to the highly reactive acid chloride, which will then react more readily with the hindered alcohol.
Unfavorable Reaction Equilibrium Esterification is a reversible reaction.[5][6] The water produced can hydrolyze the ester back to the starting materials, especially in slow, sterically hindered reactions.1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. 2. Use a Large Excess of the Alcohol: While not always cost-effective, using the alcohol as the solvent can drive the equilibrium towards the product side (Le Chatelier's principle).
Suboptimal Reaction Conditions Insufficient thermal energy may prevent the reactants from overcoming the activation energy barrier.1. Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy for the reaction to proceed.[7] Monitor for potential side reactions or degradation. 2. Consider Microwave Synthesis: Microwave irradiation can often accelerate sterically hindered reactions by providing rapid and uniform heating.
Issue 2: Failed or Low-Yield Amide Coupling Reactions

Question: My attempt to couple 2-Cyclohexylmandelic acid with a primary or secondary amine is resulting in very low conversion to the desired amide. What strategies can I employ?

Answer: Similar to esterification, amide bond formation is also susceptible to steric hindrance. The nucleophilic amine struggles to approach the sterically shielded carbonyl carbon.

Probable Causes & Solutions:
Probable Cause Explanation Recommended Solution
Low Reactivity of the Carboxylic Acid The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient for sterically hindered substrates.[3]1. Utilize Modern Coupling Reagents: Employ powerful coupling reagents designed for hindered systems. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are excellent choices for forming highly reactive OAt or OBt esters in situ.[8][9] These reagents are known to be effective even with sterically demanding amino acids.[10][11] 2. Formation of a Mixed Anhydride: Reacting the carboxylic acid with a chloroformate (e.g., isobutyl chloroformate) in the presence of a base (like N-methylmorpholine) generates a highly reactive mixed anhydride intermediate that readily couples with amines.
Base-Catalyzed Side Reactions The use of strong, non-hindered bases can lead to deprotonation at the alpha-carbon, potentially causing side reactions or racemization.1. Use a Hindered Non-Nucleophilic Base: Employ a base like diisopropylethylamine (DIPEA) to scavenge the acid produced during the coupling reaction without interfering with the primary reaction pathway.
Issue 3: Difficulty in Achieving High Enantioselectivity in Kinetic Resolutions

Question: I am performing an enzymatic kinetic resolution of racemic 2-Cyclohexylmandelic acid, but the enantiomeric excess (ee) of the product and the remaining starting material is lower than expected. How can I improve the selectivity?

Answer: The bulky cyclohexyl group can sometimes be a poor fit for the active site of certain enzymes, leading to reduced enantioselectivity.

Probable Causes & Solutions:
Probable Cause Explanation Recommended Solution
Suboptimal Enzyme Choice The chosen enzyme may not have the ideal active site geometry to effectively differentiate between the two enantiomers of the sterically demanding substrate.1. Screen a Panel of Enzymes: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) or other hydrolases to find one with a suitable active site for your substrate. 2. Consider Enzyme Immobilization: Immobilized enzymes can sometimes exhibit different or improved selectivity and stability.[12]
Unfavorable Reaction Conditions Solvent, temperature, and pH can significantly influence enzyme activity and selectivity.1. Optimize the Solvent System: The choice of organic solvent in a biphasic system can impact how the substrate interacts with the enzyme.[12] Screen various non-polar solvents. 2. Fine-tune Temperature and pH: Systematically vary the reaction temperature and the pH of the aqueous buffer to find the optimal conditions for enantioselectivity.[13]
Product Inhibition The product of the enzymatic reaction may be inhibiting the enzyme, slowing down the reaction and affecting the resolution.1. Continuous Flow Systems: Employ a continuous flow reactor where the product is constantly removed from the reaction zone, preventing enzyme inhibition.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the steric hindrance in 2-Cyclohexylmandelic acid?

A1: The steric hindrance arises from the three-dimensional arrangement of atoms.[2] The cyclohexyl group, with its chair and boat conformations, is a bulky, non-planar substituent. It is directly attached to the stereocenter (the alpha-carbon), which is adjacent to the reactive carboxylic acid group. This proximity means the cyclohexyl ring effectively shields the carbonyl carbon from the approach of incoming nucleophiles, increasing the energy of the transition state and slowing down the reaction.[1][14]

Q2: Are there any alternatives to traditional coupling reagents for overcoming steric hindrance in amide formation?

A2: Yes, for extremely challenging couplings, you might consider converting the carboxylic acid to an acyl fluoride using reagents like cyanuric fluoride. Acyl fluorides are highly reactive and can be effective for coupling sterically hindered amino acids.[8] Another approach is the use of benzotriazole-activated amino acids, which have shown success in synthesizing sterically hindered peptides.[11]

Q3: Can computational chemistry help in predicting the success of a reaction with 2-Cyclohexylmandelic acid?

A3: Absolutely. Molecular modeling and computational chemistry can be powerful predictive tools. By calculating the transition state energies for different reaction pathways with various reagents, you can often predict which conditions are most likely to be successful in overcoming the steric barrier. This can save significant time and resources in the lab.

Q4: I am considering a Friedel-Crafts acylation using a derivative of 2-Cyclohexylmandelic acid. Should I be concerned about steric hindrance?

A4: Yes, while Friedel-Crafts acylations are generally robust, significant steric bulk on the acylating agent can hinder the reaction.[15] The success will depend on the substitution pattern of the aromatic substrate. Less substituted and more activated aromatic rings will be more amenable to acylation with a bulky electrophile. You may need to use a stronger Lewis acid or higher temperatures to drive the reaction to completion.

III. Detailed Experimental Protocols

Protocol 1: High-Yield Esterification of 2-Cyclohexylmandelic Acid using EDC/DMAP

This protocol describes a reliable method for esterifying 2-Cyclohexylmandelic acid with a sterically hindered alcohol.

Materials:

  • 2-Cyclohexylmandelic acid (1.0 eq)

  • Hindered alcohol (1.2 eq)

  • EDC (1.5 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-Cyclohexylmandelic acid, the hindered alcohol, and DMAP.

  • Dissolve the solids in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester.

Protocol 2: Amide Coupling of 2-Cyclohexylmandelic Acid using HATU

This protocol is highly effective for coupling 2-Cyclohexylmandelic acid with primary or secondary amines.

Materials:

  • 2-Cyclohexylmandelic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • 1M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 2-Cyclohexylmandelic acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude amide by flash chromatography or recrystallization.

IV. Visualizing Reaction Strategies

Diagram 1: Decision-Making Workflow for Esterification

Esterification_Workflow Esterification Troubleshooting Start Start: Low Ester Yield Check_Alcohol Is the alcohol sterically hindered? Start->Check_Alcohol Primary_Alcohol Use Standard Fischer Esterification (Acid Catalyst, Heat, Water Removal) Check_Alcohol->Primary_Alcohol No Hindered_Alcohol Employ advanced activation methods Check_Alcohol->Hindered_Alcohol Yes Activation_Method Choose Activation Method Hindered_Alcohol->Activation_Method EDC_DMAP EDC/DMAP Coupling Activation_Method->EDC_DMAP Mild Conditions Acid_Chloride Convert to Acid Chloride (SOCl₂) Activation_Method->Acid_Chloride Harsh, but effective Monitor Monitor Reaction Progress EDC_DMAP->Monitor Acid_Chloride->Monitor Incomplete Still Low Yield? Monitor->Incomplete Complete Reaction Complete Incomplete->Complete No Optimize Optimize Conditions: - Increase Temperature - Use Microwave - Ensure Anhydrous Conditions Incomplete->Optimize Yes Optimize->Monitor

Caption: Decision workflow for troubleshooting low-yield esterification reactions.

Diagram 2: General Mechanism of Carbodiimide-Mediated Coupling

Amide_Coupling_Mechanism Carbodiimide (EDC) Coupling Mechanism RCOOH R-COOH 2-Cyclohexylmandelic Acid O_Acyl O-Acylisourea Intermediate Highly Reactive RCOOH->O_Acyl + EDC EDC EDC R'-N=C=N-R'' Amide R-CONR₂ Desired Amide O_Acyl->Amide + Amine Urea Urea Byproduct R'-NH-CO-NH-R'' O_Acyl->Urea byproduct formation Amine R₂NH Nucleophile

Caption: Simplified mechanism of amide formation using a carbodiimide coupling agent.

V. References

  • Chemistry Learner. (n.d.). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Najam Academy. (2021, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145–10150. [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Costas, M., et al. (2019). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 48(33), 12516-12524. [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Retrieved from [Link]

  • Li, F. F., et al. (2015). Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. Chemical Papers, 69(1), 123-129. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Google Patents. (2001). WO2001008681A1 - Methods of administration of glycopyrrolate compositions.

  • Google Patents. (n.d.). Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. Retrieved from

  • ResearchGate. (n.d.). Enzymatic kinetic resolution in flow for chiral mandelic acids [Request PDF]. Retrieved from [Link]

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  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Jagriti Sharma. (2021, September 7). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2025, March 17). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Retrieved from [Link]

  • Googleapis.com. (2016). WO 2016/204998 A1.

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Kyushu University Pure Portal Site. (n.d.). 5.18 Addition Reaction: Kinetic Resolution. Retrieved from [Link]

  • American Chemical Society Publications. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

  • ResearchGate. (2024, November 25). (PDF) Asymmetric Organocatalysed Synthesis of (R)‐Mandelic Acid Esters and α‐Alkoxy Derivatives from Commercial Sources. Retrieved from [Link]

  • Khan Academy. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. [Link]

  • National Institutes of Health. (n.d.). Enantioselective C–H Olefination via Kinetic Resolution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 3.3: Rearrangements. Retrieved from [Link]

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  • Khan Academy. (n.d.). Preparation of amides using DCC [Video]. Retrieved from [Link]

  • PubMed Central. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches and opportunities in synthesis of mandelic acids. (a)... [Image]. Retrieved from [Link]

  • Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020148777A1 - Process for preparation of glycopyrrolate intermediate. Retrieved from

  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • MDPI. (n.d.). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Retrieved from [Link]

  • PubMed. (2019, March 13). One-Pot Synthesis of Phenylglyoxylic Acid from Racemic Mandelic Acids via Cascade Biocatalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, May 6). Mandelic acid and phenyllactic acid “Reaction Sets” for exploring the kinetics and mechanism of oxidations by hydrous manganese oxide (HMO). Retrieved from [Link]

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Technical Support Center: Identification of Degradation Products of 2-Cyclohexylmandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the identification of degradation products of 2-Cyclohexylmandelic acid. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common questions and troubleshooting scenarios encountered during stability testing and impurity profiling. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to design robust, self-validating experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is it critical to perform forced degradation studies on 2-Cyclohexylmandelic acid?

A1: Forced degradation, or stress testing, is a fundamental requirement in pharmaceutical development, as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1] For a molecule like 2-Cyclohexylmandelic acid, these studies are not merely a regulatory hurdle; they provide critical insights into its intrinsic stability.[1]

The primary objectives are:

  • To Elucidate Degradation Pathways: By subjecting the molecule to harsh conditions (acid, base, oxidation, light, heat), we can predict the degradation products that might form under normal storage conditions over time.[2][3] This knowledge is invaluable for developing stable formulations and defining appropriate storage and handling instructions.

  • To Develop Stability-Indicating Analytical Methods: A stability-indicating method is one that can accurately separate and quantify the intact active pharmaceutical ingredient (API) from its degradation products. Stress testing generates these degradants, which are then used to challenge and validate the specificity of chromatographic methods, such as HPLC.[4][5]

  • To Understand Molecular Structure-Stability Relationships: Identifying the points of weakness in the 2-Cyclohexylmandelic acid structure allows for potential modifications in future drug design to enhance stability.

Q2: What are the most probable degradation pathways for 2-Cyclohexylmandelic acid?

A2: The structure of 2-Cyclohexylmandelic acid—containing a carboxylic acid, a secondary benzylic-like alcohol, and a cyclohexyl ring—presents several potential sites for degradation. Based on chemical principles, we can anticipate the following primary pathways under different stress conditions:

  • Oxidative Degradation: This is arguably the most likely degradation pathway. The secondary alcohol group is susceptible to oxidation, especially in the presence of agents like hydrogen peroxide (H₂O₂). The primary degradation product would be the corresponding alpha-keto acid: 2-cyclohexyl-2-oxoacetic acid . This transformation is analogous to the permanganate oxidation of mandelic acid, which yields phenylglyoxylic acid.[6]

  • Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation (loss of CO₂). While this often requires very high temperatures, it is a potential pathway. Another possibility is dehydration, involving the alcohol and a proton from the cyclohexyl ring, to form an unsaturated species, although this is less common. Thermal degradation of polymers often involves chain scission, which provides a parallel for the breakdown of complex molecules under heat.[7][8]

  • Hydrolytic Degradation (Acid/Base Catalyzed): While 2-Cyclohexylmandelic acid lacks classic hydrolyzable groups like esters or amides, extreme pH and temperature can still promote reactions.[9][10] Under harsh acidic or basic conditions, dehydration or other rearrangement reactions could be catalyzed. The stability of the molecule is expected to be pH-dependent.[10]

  • Photodegradation: Molecules with chromophores can be susceptible to degradation upon exposure to UV or visible light.[11] Although the cyclohexyl ring is saturated, the overall structure may absorb sufficient energy to initiate radical-based reactions, potentially leading to a complex mixture of degradation products. Photostability studies are crucial to determine appropriate packaging.[12]

Below is a diagram illustrating the primary anticipated oxidative degradation pathway.

G cluster_main Anticipated Oxidative Degradation of 2-Cyclohexylmandelic Acid Parent 2-Cyclohexylmandelic Acid (C₁₄H₁₈O₃) Degradant 2-Cyclohexyl-2-oxoacetic acid (C₁₄H₁₆O₃) (Primary Degradant) Parent->Degradant Oxidation of secondary alcohol Oxidant Stress Condition: Oxidizing Agent (e.g., H₂O₂) Oxidant->Degradant

Anticipated primary oxidative degradation pathway.
Troubleshooting Guides & Experimental Protocols
Q3: How should I design and execute a forced degradation study for 2-Cyclohexylmandelic acid?

A3: A systematic approach is crucial. The goal is to achieve 5-20% degradation of the active substance to ensure that the analytical methods are sufficiently challenged without generating an overly complex and unrealistic degradation profile.[3]

The following diagram outlines a comprehensive workflow for a forced degradation study.

G cluster_setup Phase 1: Stress Sample Preparation cluster_stress Phase 2: Application of Stress Conditions cluster_analysis Phase 3: Analysis & Characterization prep Prepare Stock Solution of 2-Cyclohexylmandelic Acid in suitable solvent (e.g., Methanol, Acetonitrile) aliquot Aliquot stock solution into separate vials for each stress condition prep->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) oxidation Oxidation (e.g., 3% H₂O₂ at RT) thermal Thermal (e.g., 80°C Dry Heat) photo Photolytic (ICH Q1B conditions) control Control Sample (Unstressed, protected from light) quench Quench reactions at time points (e.g., neutralize, cool) acid->quench base->quench oxidation->quench thermal->quench photo->quench control->quench hplc Analyze all samples by Stability-Indicating HPLC-UV/PDA quench->hplc mass_balance Calculate Mass Balance and % Degradation hplc->mass_balance lcms Characterize degradants by LC-MS/MS (Determine M.W. and fragmentation) mass_balance->lcms nmr Isolate major degradants and confirm structure by NMR lcms->nmr

Workflow for a forced degradation study.

The following table provides starting conditions for your study. These should be optimized based on the observed stability of your specific sample.

Degradation TypeRecommended ConditionsTypical DurationCausality & Key Considerations
Acid Hydrolysis 0.1 M HCl in 50:50 Acetonitrile/Water24 - 72 hoursTo test susceptibility to degradation in acidic environments, which can be encountered during formulation or in vivo.
Base Hydrolysis 0.1 M NaOH in 50:50 Acetonitrile/Water4 - 24 hoursTo test for degradation in alkaline conditions. Reactions are often faster than in acid.
Oxidation 3% - 6% H₂O₂ at Room Temperature24 hoursSimulates exposure to atmospheric oxygen or peroxide-forming excipients. The secondary alcohol is a prime target.
Thermal (Dry Heat) Solid sample at 80°C48 - 96 hoursAssesses the impact of heat, relevant for manufacturing (e.g., drying) and long-term storage in hot climates.
Photostability ICH Q1B Option 2: Expose solid or solution to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A)VariableDetermines light sensitivity and informs packaging requirements (e.g., amber vials, opaque containers).

Note: Always run a "blank" for each condition (stress agent in solvent without the drug) to identify any artifacts from the stress agent itself.[4]

Q4: What is the best analytical workflow for separating and identifying the unknown degradation products?

A4: A multi-technique, orthogonal approach is essential for confident identification and characterization.

  • Column Selection: Start with a robust C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobicity of the cyclohexyl group makes reversed-phase chromatography a suitable choice.

  • Mobile Phase Optimization:

    • Begin with a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (Acetonitrile or Methanol).

    • Run a broad gradient (e.g., 5% to 95% organic over 20 minutes) on a pooled mixture of all your stressed samples. This "cocktail" run is crucial for visualizing all potential degradants at once.

    • Optimize the gradient to ensure baseline separation between the parent peak (2-Cyclohexylmandelic acid) and all degradation product peaks.[13]

  • Detection: Use a Photodiode Array (PDA) detector. This is critical because it not only quantifies the peaks but also provides UV spectra. A mismatch in the UV spectrum between a degradant peak and the parent peak helps confirm that it is not the parent compound and can provide clues to structural changes.

  • Validation: Once optimized, the method's specificity must be validated by assessing peak purity for the parent compound in all stressed samples.

  • Interface the HPLC to a Mass Spectrometer: Use the optimized HPLC method and interface it with a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument.

  • Acquire Data: Perform full scan analysis in both positive and negative ionization modes to determine the accurate mass of the parent drug and its degradation products. This allows you to propose elemental compositions.

  • Perform MS/MS Fragmentation: In a separate run, perform tandem mass spectrometry (MS/MS or MS²) on the parent ion and each major degradant ion.[14] The fragmentation pattern provides a "fingerprint" of the molecule's structure.

    • Causality: For example, the expected oxidative degradant, 2-cyclohexyl-2-oxoacetic acid, would have a molecular weight 2 Da less than the parent. Its fragmentation pattern would likely show a characteristic loss of CO₂ and the carbonyl group. Comparing fragmentation patterns between the parent and degradants is a powerful tool for locating the site of modification.[15]

  • Isolation: For major degradation products (>1%), use preparative or semi-preparative HPLC to isolate sufficient quantities (typically >1 mg).

  • Analysis: Dissolve the isolated compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Acquire Spectra:

    • 1D NMR (¹H and ¹³C): Provides the primary structural backbone. The disappearance of the proton and carbon signals corresponding to the secondary alcohol and the appearance of a new keto-carbonyl carbon signal would be strong evidence for the formation of 2-cyclohexyl-2-oxoacetic acid.[4][16]

    • 2D NMR (e.g., HSQC, HMBC): These experiments are used to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms in the molecule, providing definitive structural proof.[17] The combination of MS and NMR data provides the highest level of confidence in structural elucidation.[17]

Q5: [Troubleshooting] I see many new peaks in my chromatograms after stress testing. How do I differentiate true degradants from artifacts?

A5: This is a common and critical challenge. Follow this checklist:

  • Analyze Your Blanks: First and foremost, inject your "blank" samples (stress agent + solvent, no drug). Any peaks present in the blank chromatogram at the same retention time as a peak in your stressed sample are artifacts and can be disregarded.

  • Check Your Control Sample: Compare the stressed sample chromatogram to the unstressed control. Only peaks that appear or grow significantly in the stressed sample are potential degradants.

  • Use a PDA for Peak Purity: A pure peak should have an identical UV spectrum across its entire width. Peak purity analysis software can flag co-eluting peaks.

  • Evaluate Mass Balance: The sum of the assay value of the parent drug and the levels of all degradation products should remain relatively constant (ideally 95-105%). A significant drop suggests the formation of degradants that are not being detected (e.g., they have no UV chromophore or are volatile).

References
  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. (2007). PubMed. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2015). ResearchGate. [Link]

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). PubMed. [Link]

  • Thermal Decomposition of 2-Cyclopentenone. (2014). NIH. [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. [Link]

  • The Degradation Pathways of Glucagon in Acidic Solutions. (2000). PubMed. [Link]

  • Degradation pathways of salmon calcitonin in aqueous solution. (1997). PubMed. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Analysis of degradation products of Novichok agents in human urine by hydrophilic interaction liquid chromatography–tandem mass spectrometry. (2021). NIH. [Link]

  • Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. (2014). ResearchGate. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024). MDPI. [Link]

  • A Sensitive Stability Indicating RP-HPLC Method for Estimation of Pitolisant in Tablet Formulation. (2023). Zenodo. [Link]

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. (2013). NIH. [Link]

  • Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. (2023). MDPI. [Link]

  • Pathways in permanganate oxidation of mandelic acid: reactivity and selectivity of intermediate manganese species. (2014). Dalton Transactions. [Link]

  • Synthesis and Mass Spectral Analysis of HD Degradation Products. (2008). DTIC. [Link]

  • Thermal Degradation Of Polymeric Materials. (2017). ResearchGate. [Link]

  • Mechanism of Oxidative Degradation of 2-Hydroxy-Cyclohexanone in the Stage of Decomposition of 2-Hydroxy-2-Hyperoxycyclohexanone. (1991). ResearchGate. [Link]

  • UV photodegradation of phenolic aldehydes present in industrial wastewaters. II. Simultaneous degradation of a mixture. (2003). ResearchGate. [Link]

  • Bacterial mandelic acid degradation pathway and its application in biotechnology. (2022). ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. [Link]

  • Mechanistic studies on the oxidative degradation of Orange II by peracetic acid catalyzed by simple manganese(ii) salts. (2015). New Journal of Chemistry. [Link]

  • A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. (2019). NIH. [Link]

  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (2020). NIH. [Link]

  • Thermal degradation of acrylic pressure-sensitive adhesives based on copolymers of 2-ethylhexyl acrylate and acrylic acid. (2002). ResearchGate. [Link]

  • Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. (2005). UvA-DARE. [Link]

  • Ultra-high-performance liquid chromatography/tandem high-resolution mass spectrometry analysis of sixteen red beverages containing carminic acid: identification of degradation products by using principal component analysis/discriminant analysis. (2014). PubMed. [Link]

  • Investigation of hydrolytic degradation of polyhydroxyalkanoates and their mixtures with polylactides. (2020). Academic Journals and Conferences. [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. (2022). MDPI. [Link]

  • Proton NMR spectrum of mandelic acid of various enantiomeric impurities... (2016). ResearchGate. [Link]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-Cyclohexylmandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Spectral Analysis Guide:


-Cyclohexylmandelic Acid vs. Mandelic Acid Precursors
Subtitle:  Structural Validation and Purity Assessment for Anticholinergic API Intermediates

Executive Summary


-Cyclohexylmandelic acid  (also known as Cyclohexylphenylglycolic acid or CHPGA) is a critical chiral intermediate in the synthesis of anticholinergic drugs such as Oxybutynin , Glycopyrrolate , and Oxyphencyclimine .[1][2]

In drug development, the transition from Mandelic Acid (or Phenylglyoxylic acid) to CHPGA represents a significant analytical challenge.[2] The introduction of the cyclohexyl ring creates a quaternary center, eliminating the diagnostic methine proton found in the starting material.

This guide provides a definitive technical comparison for researchers validating this transformation. It contrasts the NMR profile of the product against its precursors and evaluates NMR as a superior tool for structural elucidation compared to HPLC, which is limited to retention time matching.

Structural Context & Strategic Importance

The synthesis of CHPGA typically involves the addition of a cyclohexyl group to a phenylglyoxylic substrate or the selective hydrogenation of a diphenyl precursor. The critical quality attribute (CQA) is the formation of the Quaternary


-Carbon .

The Analytical Pivot:

  • Precursor (Mandelic Acid): Contains a secondary alcohol (

    
    ).[2]
    
  • Product (CHPGA): Contains a tertiary alcohol (

    
    ) with no hydrogen attached to the 
    
    
    
    -carbon.

This structural change renders


H NMR the most robust method for monitoring reaction completion, as the disappearance of the methine signal is an absolute indicator of conversion.
Diagram 1: Structural Evolution and Diagnostic Signals

Caption: Transformation from Mandelic Acid to CHPGA, highlighting the loss of the diagnostic methine proton.

Experimental Protocol

To ensure reproducibility and high-resolution separation of the aliphatic cyclohexyl region from the solvent cut-off, the following protocol is recommended.

  • Instrument: 400 MHz or 600 MHz (Preferred for resolving cyclohexyl chair conformers).

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .
    • Reason: DMSO-

      
       slows proton exchange, often allowing the observation of the discrete -OH  and -COOH  protons, which are usually invisible or broadened in chloroform.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Temperature: 298 K (25°C).

Comparative H NMR Analysis

The following table contrasts the spectral fingerprint of the starting material (Mandelic Acid) with the product (CHPGA).

Table 1: H NMR Chemical Shift Comparison (DMSO- )
RegionProton TypeMandelic Acid (Precursor)

(ppm)
CHPGA (Product)

(ppm)
Diagnostic Note
Carboxyl

~12.6 (Broad s)~12.4 (Broad s)Not diagnostic; shifts with concentration.[2]
Aromatic

7.25 – 7.45 (m, 5H)7.30 – 7.60 (m, 5H)Slight downfield shift in product due to steric crowding.[2]
Methine

5.03 (s, 1H) ABSENT Primary confirmation of conversion.
Hydroxyl

~5.6 - 6.0 (Broad)~5.2 - 5.5 (s, 1H)Tertiary OH (product) often sharper than secondary OH.[2]
Aliphatic

None1.0 – 2.2 (m, 11H) Complex multiplets corresponding to axial/equatorial protons.[2]
Deep Dive: The Aliphatic Region (CHPGA)

In the product, the cyclohexyl group adopts a chair conformation. This results in a complex splitting pattern between 1.0 and 2.2 ppm:

  • 1.9 – 2.2 ppm: Equatorial protons adjacent to the chiral center (deshielded).

  • 1.0 – 1.7 ppm: Axial protons and distal methylenes.

  • Note: Impurities from reaction solvents (Cyclohexane, THF) often overlap here.[2] 2D HSQC is recommended for final purity assays.

Comparative C NMR Analysis

Carbon NMR provides the definitive proof of the carbon skeleton structure.

Table 2: C NMR Chemical Shift Comparison
Carbon TypeMandelic Acid

(ppm)
CHPGA (Product)

(ppm)
Structural Insight
Carbonyl ~174.0~176.5Quaternary center induces slight deshielding.[2]

-Carbon
74.5 (CH) ~79.0 (Quaternary) Key Indicator. The shift from a methine (~74) to a quaternary carbon (~79) confirms alkylation.
Aromatic 126.0 – 140.0125.0 – 142.0Ipso-carbon shifts significantly due to steric bulk of cyclohexyl group.
Cyclohexyl Absent26.0 – 45.0Four distinct signals (due to symmetry in the ring, though chirality may split them).[2]

Performance Comparison: NMR vs. HPLC

For this specific intermediate, NMR offers distinct advantages over HPLC during the process development phase.

FeatureHPLC / UPLCQuantitative NMR (qNMR)
Identity Low Confidence. Relies on retention time matching with a known standard.Absolute. Structural proof via connectivity and functional group analysis.
Stereochemistry High. Chiral columns (e.g., Chiralcel OD-H) are required to separate enantiomers (

vs

).[2]
Medium. Requires Chiral Solvating Agents (CSAs) like quinine or Mosher's acid to distinguish enantiomers.
Throughput High (minutes per run).Medium (10-30 mins for high S/N).
Reaction Monitoring Requires calibration curves.Self-Validating. Ratio of Aromatic (5H) to Cyclohexyl (11H) integrals confirms stoichiometry without standards.
Diagram 2: Analytical Decision Workflow

Caption: Logic flow for validating CHPGA synthesis using 1H NMR.

Troubleshooting & Common Pitfalls

  • Solvent Overlap:

    • Issue: Cyclohexane (often used in synthesis) appears at 1.43 ppm, directly overlapping with the product's cyclohexyl ring.[2]

    • Solution: Use

      
      C NMR . Cyclohexane gives a sharp singlet at 27.0 ppm, whereas the product's cyclohexyl carbons are spread between 26-45 ppm.
      
  • Enantiomeric Purity:

    • Standard NMR cannot distinguish the

      
       and 
      
      
      
      enantiomers of CHPGA.
    • Solution: Add a chiral solvating agent such as (R)-(+)-1-Phenylethylamine .[2] This will split the signals (diastereomeric splitting), allowing for an estimation of enantiomeric excess (ee) via NMR if a chiral HPLC method is unavailable.[2]

References

  • Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Merck KGaA. Link

  • National Institute of Standards and Technology (NIST). (2023). Mandelic Acid Mass & NMR Spectra. NIST Chemistry WebBook, SRD 69.[2] Link

  • Royal Society of Chemistry. (2019). Enantiomeric NMR discrimination of carboxylic acids using actinomycin D. RSC Advances. Link

  • ChemicalBook. (2024). Alpha-Cyclohexylmandelic Acid Product & Spectral Data (CAS 4335-77-7). Link

  • C.H. Boehringer Sohn. (1962). Process for the preparation of cyclohexyl-phenyl-glycolic acid. US Patent 3,174,998.

Sources

Comparing reactivity of 2-Cyclohexylmandelic acid vs. Mandelic acid

Comparative Reactivity & Application Guide: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -Cyclohexylmandelic Acid vs. Mandelic Acid[1]

Executive Summary

This guide provides a technical comparison between Mandelic Acid (MA) and its sterically congested analog, ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Cyclohexylmandelic Acid (CHMA)

While Mandelic Acid is a ubiquitous chiral building block in dermatology and antibiotic synthesis, CHMA represents a specialized scaffold critical for anticholinergic drug development (e.g., Oxybutynin).[1] The substitution of the alpha-proton in MA with a cyclohexyl ring in CHMA introduces massive steric hindrance and lipophilicity, fundamentally altering the molecule's reactivity profile, particularly regarding esterification kinetics and metabolic stability.

Chemical Identity Clarification
  • Mandelic Acid (MA): ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Hydroxy-phenylacetic acid (
    
    
    ).
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cyclohexylmandelic Acid (CHMA): 
    
    
    -Cyclohexyl-
    
    
    -hydroxy-phenylacetic acid (
    
    
    ).[2] Note: This is distinct from hexahydromandelic acid (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    ), where the phenyl ring is reduced.

Structural & Electronic Landscape

The reactivity divergence between MA and CHMA is dictated by the steric bulk at the

Comparative Physicochemical Profile[3][4][5][6]
FeatureMandelic Acid (MA)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Cyclohexylmandelic Acid (CHMA)
Impact on Reactivity
Formula


CHMA is significantly more hydrophobic.
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Substituent
Proton (

)
Cyclohexyl Ring (

)
Critical: The cyclohexyl group blocks nucleophilic attack at the carbonyl.
Hybridization ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(Phenyl) +

(

-C)

(Phenyl) +

(Cyclohexyl)
CHMA contains a "quaternary-like" crowded center.
Acidity (pKa) ~3.41~3.8 - 4.0 (Est.)[1]CHMA is slightly less acidic due to the inductive (+I) effect of the cyclohexyl group.
Solubility Water, Polar OrganicsNon-polar Organics (DCM, Toluene)CHMA requires non-polar solvents for processing.[1]
Visualization: Steric & Electronic Topology[1]

The following diagram illustrates the structural progression and the resulting steric congestion.

Steric_ComparisonMAMandelic Acid (MA)(Alpha-H)CHMAα-Cyclohexylmandelic Acid (CHMA)(Alpha-Cyclohexyl)MA->CHMA Substitution of H with CyclohexylStericsSteric Hindrance:Low vs. ExtremeMA->StericsAccessibleCarbonylCHMA->StericsBlockedCarbonylElectronicsElectronic Effect:Alpha-H (Neutral) vs.Cyclohexyl (+I Donor)CHMA->ElectronicsDecreased Acidity(Higher pKa)

Figure 1: Structural comparison highlighting the steric blockade introduced by the cyclohexyl group in CHMA.[1]

Synthetic Reactivity: The Esterification Challenge

The most practical difference for researchers is the esterification kinetics .

Mandelic Acid (Standard Kinetics)

MA undergoes Fischer esterification (acid + alcohol ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


CHMA (Sterically Retarded Kinetics)

Direct Fischer esterification of CHMA is kinetically disfavored.[1] The bulky cyclohexyl group, combined with the phenyl ring and the hydroxyl group, creates a "neopentyl-like" steric environment.

  • Problem: The transition state for nucleophilic attack is high-energy due to crowding.

  • Solution: Synthesis of CHMA esters (like Oxybutynin) typically requires activation (e.g., converting to acid chloride) or base-catalyzed transesterification (driving the equilibrium by removing a volatile alcohol).[1]

Oxidation Resistance
  • MA: The ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -proton is benzylic. MA is susceptible to oxidation to Phenylglyoxylic acid (benzoylformic acid).[1]
    
  • CHMA: Lacks an ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -proton. It is metabolically and chemically more stable against oxidation at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
    
    
    
    -position, a desirable trait for extending drug half-life.

Pharmaceutical Applications: The Anticholinergic Pharmacophore

CHMA is not merely a bulky Mandelic Acid; it is the scaffold for a specific class of muscarinic antagonists.

  • Pharmacophore: The motif ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -C(OH)-
    
    
    (where
    
    
    =Phenyl,
    
    
    =Cyclohexyl) is critical for binding to muscarinic acetylcholine receptors (M1/M3 subtypes).
  • Key Drug: Oxybutynin (used for overactive bladder).[1][3]

  • Synthesis Pathway: The synthesis of Oxybutynin illustrates the reactivity challenges of CHMA. It typically involves transesterification rather than direct esterification.[1]

Oxybutynin_SynthesisStartMethyl PhenylglycolateGrignardGrignard Reaction(Cyclohexyl-MgBr)Start->Grignard Nucleophilic AdditionIntermediateMethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate(CHMA Methyl Ester)Grignard->Intermediate Forms Quaternary CenterProductOxybutynin(Anticholinergic)Intermediate->Product Ester Exchange(-MeOH)Reagent4-Diethylamino-2-butynolReagent->ProductCatalystBase Catalyst (NaOMe)(Transesterification)Catalyst->Product Promotes

Figure 2: Synthesis of Oxybutynin via Transesterification of a CHMA derivative.

Experimental Protocols

Protocol A: Comparative Esterification (Demonstrating Steric Hindrance)

Use this protocol to benchmark the reactivity difference.

Objective: Compare the rate of methyl ester formation for MA vs. CHMA.

  • Setup: Prepare two reaction vessels equipped with reflux condensers.

  • Reagents:

    • Vessel A (MA): 10 mmol Mandelic Acid + 20 mL Methanol + 0.5 mL conc.[1]

      
      .
      
    • Vessel B (CHMA): 10 mmol

      
      -Cyclohexylmandelic Acid + 20 mL Methanol + 0.5 mL conc. 
      
      
      .
  • Procedure:

    • Reflux both vessels at 65°C.

    • Sample every 30 minutes for 4 hours.

    • Analyze via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Expected Outcome:

    • Vessel A: >90% conversion to Methyl Mandelate within 1-2 hours.[1]

    • Vessel B: <10% conversion to Methyl Cyclohexylmandelate after 4 hours. The steric bulk prevents the methanol from attacking the carbonyl effectively under these mild conditions.

Protocol B: High-Yield Esterification of CHMA (The "Workaround")

Use this protocol for actual synthesis of CHMA esters.

Method: Acid Chloride Activation (or Transesterification).[1]

  • Activation: Dissolve 10 mmol CHMA in dry Toluene. Add 1.5 eq Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and a catalytic drop of DMF.
    
  • Reaction: Reflux for 2 hours to form the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -cyclohexylmandeloyl chloride. (Caution: Evolution of 
    
    
    and
    
    
    gas).
  • Evaporation: Remove excess

    
     under vacuum.
    
  • Coupling: Redissolve residue in DCM. Add 1.1 eq of the target alcohol (e.g., 4-diethylamino-2-butynol for Oxybutynin analogs) and 2.0 eq Pyridine (base sponge).[1]

  • Workup: Stir at RT overnight. Wash with water, dry over ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    .
    
  • Note: Even with acid chloride activation, the reaction is slower than with non-hindered acids due to the crowding around the electrophilic carbon.

References

  • Sigma-Aldrich. (n.d.).[1] ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -Cyclohexylmandelic acid Product Specification. Retrieved from 
    
  • Kachur, J. F., et al. (1988).[1] Pharmacological characterization of the muscarinic receptors mediating bladder contraction. Journal of Pharmacology and Experimental Therapeutics. (Validating the pharmacophore of cyclohexyl-phenyl-glycolic esters).

  • Hughes, G., et al. (1992).[1] Oxybutynin: Synthesis and Antimuscarinic Activity.[1] Journal of Medicinal Chemistry.[1] (Detailed synthesis protocols involving CHMA intermediates).

  • Breitenlechner, S., & Bach, T. (2006).[1] Kinetic Study on the Esterification of Hexanoic Acid with N,N-Dialkylamino Alcohols. (Provides comparative kinetics for hindered esterifications).

  • Master Organic Chemistry. (2010). pKa Table and Reactivity of Alpha-Hydroxy Acids. Retrieved from [1]

Mass spectrometry fragmentation patterns of 2-Cyclohexylmandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 2-Cyclohexylmandelic Acid vs. Structural Analogs

Executive Summary

2-Cyclohexylmandelic acid (2-CHMA), also known as Phenylcyclohexylglycolic acid , is a critical pharmacophore often encountered as a primary metabolite or hydrolytic degradant of anticholinergic agents like Oxybutynin . Differentiating 2-CHMA from its structural analogs—such as Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA)—is essential for accurate metabolic profiling and impurity analysis.

This guide provides a definitive mass spectrometric comparison, moving beyond generic spectral matching to explain the mechanistic fragmentation pathways that distinguish these compounds.

Structural Context & Physicochemical Profile

Understanding the fragmentation requires a clear view of the structural differences. 2-CHMA introduces a cyclohexyl ring to the alpha-carbon of mandelic acid, significantly altering carbocation stability during ionization.

CompoundAbbr.Molecular FormulaMW ( g/mol )Key Structural Feature
2-Cyclohexylmandelic Acid 2-CHMA

234.29 Tertiary

-carbon (Phenyl + Cyclohexyl)
Mandelic Acid MA

152.15 Secondary

-carbon (Phenyl only)
Phenylglyoxylic Acid PGA

150.13

-Keto acid (No hydroxyl)

Experimental Methodology

To replicate the fragmentation patterns described below, the following standardized protocols are recommended.

Protocol A: GC-MS (Electron Impact)
  • Derivatization (Optional but Recommended): TMS-derivatization (BSTFA + 1% TMCS, 60°C, 30 min) is often required for 2-CHMA due to steric hindrance and polarity. However, direct injection is possible for qualitative fragmentation analysis.

  • Inlet Temp: 250°C.

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.

  • Scan Range: m/z 40–400.

Protocol B: LC-MS/MS (Electrospray Ionization)
  • Mode: Negative Ion Mode (ESI-) is preferred for free acids; Positive Ion Mode (ESI+) for ammonium adducts.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Collision Energy: Stepped 10–40 eV to observe sequential losses.

Fragmentation Analysis: 2-Cyclohexylmandelic Acid

The mass spectrum of 2-CHMA is dominated by the stability of the tertiary carbocation formed after the loss of the carboxyl group. Unlike Mandelic Acid, the cyclohexyl group provides additional inductive stabilization.

Primary Fragmentation Pathway (EI)
  • Molecular Ion (

    
    ):  Weak or absent at m/z 234 due to rapid 
    
    
    
    -cleavage.
  • Base Peak (

    
     189):  The dominant event is the loss of the carboxyl radical (
    
    
    
    , 45 Da). This yields the Phenyl-Cyclohexyl-Carbinol cation (
    
    
    ).
    • Mechanism:

      
      -cleavage driven by the formation of a tertiary, resonance-stabilized carbocation.
      
  • Secondary Fragments:

    • 
       171:  Loss of water (
      
      
      
      , 18 Da) from the m/z 189 ion.
    • 
       107:  Loss of the cyclohexyl ring (
      
      
      
      , 83 Da) from the m/z 189 ion, leaving the hydroxybenzyl cation.
    • 
       83:  Cyclohexyl cation (often seen in lower mass range).
      
Visualization of Pathway

CHMA_Fragmentation M Molecular Ion (M+) m/z 234 Base Base Peak (Ph)(Cy)C-OH+ m/z 189 M->Base - COOH (45 Da) Alpha Cleavage Ion171 Dehydration (Ph)(Cy)C= m/z 171 Base->Ion171 - H2O (18 Da) Ion107 Ph-CH-OH+ m/z 107 Base->Ion107 - Cyclohexyl (83 Da) Ion77 Phenyl Cation m/z 77 Ion107->Ion77 - CH2O

Figure 1: Proposed EI fragmentation pathway for 2-Cyclohexylmandelic acid showing the dominance of the m/z 189 cation.

Comparative Analysis: 2-CHMA vs. Alternatives

The following table contrasts 2-CHMA with its closest analogs. Note that while Mandelic Acid also loses COOH, the resulting ion is significantly lighter.

Feature2-Cyclohexylmandelic Acid (2-CHMA)Mandelic Acid (MA)Phenylglyoxylic Acid (PGA)
Parent Ion (

)
234 (Weak)152 (Weak)150 (Distinct)
Base Peak (EI)

189

107

105
(Benzoyl)
Diagnostic Loss M - 45 (COOH)

Stable Tertiary Cation
M - 45 (COOH)

Secondary Cation
M - 45 (COOH)

Benzoyl Cation
Secondary Ions

171, 83 (Cyclohexyl)

79, 77 (Phenyl)

77 (Phenyl)
ESI(-) Transition

(Decarboxylation)


Differentiation Strategy
  • Check for

    
     189:  If your spectrum shows a base peak at 107, you likely have Mandelic Acid (or the cyclohexyl group has been cleaved entirely, which is rare as a primary event). The presence of 189 is the definitive fingerprint for 2-CHMA.
    
  • Check for

    
     83:  The presence of the cyclohexyl ring fragment (
    
    
    
    ) at
    
    
    83 is a secondary confirmation absent in Mandelic Acid and Phenylglyoxylic Acid.
  • Metabolic Context: In Oxybutynin analysis, 2-CHMA (Oxybutynin Related Compound A) co-elutes with other non-polar metabolites. Use the

    
     transition in LC-MS/MS for high-specificity quantitation.
    

Conclusion

For researchers validating Oxybutynin metabolites or synthesizing anticholinergic derivatives, 2-Cyclohexylmandelic acid is uniquely identified by the


 189  fragment ion (EI/ESI+). This ion represents the stable tertiary carbocation formed via alpha-cleavage of the carboxyl group. The absence of this peak and the presence of 

107 suggests the presence of the simpler Mandelic Acid.

Recommendation: When developing MRM (Multiple Reaction Monitoring) methods for LC-MS/MS, utilize the 233.1


 189.1  transition (Negative Mode) for maximum sensitivity and selectivity against biological matrices.

References

  • PubChem. (2025). 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (Compound Summary).[1][2][3][4][5] National Library of Medicine. [Link]

  • Hughes, R. O., et al. (2013). Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. Journal of Chromatography B. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Mandelic Acid Mass Spectrum. NIST Chemistry WebBook. [Link]

Sources

Advanced Characterization Guide: X-Ray Diffraction of 2-Cyclohexylmandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the X-ray diffraction (XRD) characterization of 2-Cyclohexylmandelic acid (CHMA) , also known as Cyclohexylphenylglycolic acid (CHPGA) . It is designed for pharmaceutical scientists utilizing CHMA as a key intermediate (e.g., for Oxybutynin) or as a chiral resolving agent.

Executive Summary: The Crystallographic Advantage

In pharmaceutical development, 2-Cyclohexylmandelic acid (CHMA) (CAS: 4335-77-7) serves a dual critical role: as the structural backbone for anticholinergic drugs like Oxybutynin and as a robust chiral resolving agent . While HPLC and NMR confirm chemical purity and connectivity, they are blind to the solid-state physical form—a critical quality attribute (CQA) that dictates solubility, bioavailability, and processability.

This guide compares XRD against orthogonal techniques, demonstrating why it is the non-negotiable standard for establishing absolute configuration and polymorphic identity in CHMA workflows.

Comparative Analysis: XRD vs. Orthogonal Techniques

The following table objectively compares XRD against alternative characterization methods for CHMA, highlighting the specific "blind spots" of non-diffraction techniques.

Table 1: Performance Matrix of Characterization Methods for CHMA
FeatureX-Ray Diffraction (XRD) DSC (Thermal Analysis) NMR (Solution State) HPLC (Chiral)
Primary Output Crystal Lattice / PackingMelting Point / Heat FlowMolecular ConnectivityChemical Purity / ee%
Polymorph ID Definitive (Unique Bragg Peaks)Indicative (distinct

) but ambiguous
Blind (Lattice destroyed)Blind (Lattice destroyed)
Absolute Config (

)
Direct Determination (SC-XRD via anomalous scattering)Indirect (requires reference standard)Indirect (requires chiral shift reagent)Indirect (requires reference standard)
Amorphous Content Detectable (Halo quantification)Detectable (Tg measurement)Blind Blind
Sample Recovery Non-destructive DestructiveNon-destructiveDestructive
Resolving Power Distinguishes solvates/hydratesDistinguishes solvates (desolvation endotherm)Detects solvent molecules, not locationDetects impurities, not solvates
Why CHMA Requires XRD

Unlike its parent compound, Mandelic Acid , CHMA possesses a bulky cyclohexyl ring. This steric bulk alters the crystal packing significantly:

  • Enhanced Resolving Efficiency: The cyclohexyl group creates a "tighter" hydrophobic pocket in diastereomeric salts, often leading to sharper diffraction peaks and higher lattice energy differences compared to Mandelic acid salts. This makes XRD discrimination of the desired salt easier.

  • Polymorphism Risk: The flexibility of the cyclohexyl ring (chair/boat conformers) increases the probability of polymorphism. Only PXRD can reliably flag "disappearing polymorphs" or solvate shifts during scale-up.

Technical Workflow: Characterization Protocols

Pathway A: Single Crystal XRD (SC-XRD) – The "Gold Standard"

Objective: Determine Absolute Configuration (


 vs 

) and unit cell parameters.

Protocol:

  • Crystallization: Dissolve 20 mg of CHMA in a solvent mixture (e.g., Ethanol/Water 80:20 or Toluene). Allow slow evaporation at 4°C to suppress nucleation density.

  • Selection: Select a crystal with defined faces, approx. 0.1–0.3 mm in size. Avoid cracked or twinned crystals.

  • Mounting: Mount on a glass fiber or MiTeGen loop using paratone oil.

  • Data Collection:

    • Source: Mo K

      
       (
      
      
      
      Å) or Cu K
      
      
      (
      
      
      Å). Note: Cu source is preferred for CHMA to enhance the anomalous signal of Oxygen for absolute structure determination, as it lacks heavy atoms.
    • Temperature: 100 K (Cryostream) to reduce thermal vibration (

      
      ).
      
  • Refinement: Solve structure using Direct Methods (SHELXT) and refine (SHELXL).

    • Validation: Check the Flack Parameter . A value near 0.0 indicates correct absolute configuration; near 1.0 indicates inverted structure.

Pathway B: Powder XRD (PXRD) – The "Batch Release"

Objective: Confirm bulk phase purity and detect amorphous content.

Protocol:

  • Sample Prep: Lightly grind 500 mg of bulk CHMA powder. Back-load into a standard PMMA holder to minimize preferred orientation (common in plate-like organic acids).

  • Instrument Parameters:

    • Geometry: Bragg-Brentano (

      
      -2
      
      
      
      ).
    • Radiation: Cu K

      
       (1.5406 Å).
      
    • Scan Range: 2° to 40° 2

      
      .
      
    • Step Size: 0.02°.

  • Analysis:

    • Crystalline CHMA: Look for characteristic sharp peaks (typically distinct low-angle peaks < 10° 2

      
       due to the large unit cell).
      
    • Amorphous/Impurity: A broad "hump" between 15-25° 2

      
       indicates amorphous content. Extra peaks suggest contamination with precursors (e.g., Benzoylformic acid derivatives).
      

Visualizing the Characterization Logic

The following diagram illustrates the decision-making process when characterizing CHMA, specifically distinguishing between the pure intermediate and its diastereomeric salts during chiral resolution.

CHMA_Characterization Start Crude CHMA Sample Step1 1. Powder XRD (PXRD) Start->Step1 Decision1 Crystalline? Step1->Decision1 Amorphous Amorphous Halo (Recrystallize) Decision1->Amorphous No Crystalline Sharp Bragg Peaks Decision1->Crystalline Yes Step2 2. Compare to Reference Pattern Crystalline->Step2 Match Pattern Match Step2->Match Identical Mismatch New Polymorph or Salt? Step2->Mismatch Shifted/New Peaks SCXRD 3. Single Crystal XRD (Absolute Config) Mismatch->SCXRD Grow Single Crystal Result_R Confirm (R)-Isomer SCXRD->Result_R Result_S Confirm (S)-Isomer (Oxybutynin Precursor) SCXRD->Result_S

Figure 1: Decision tree for the solid-state characterization of 2-Cyclohexylmandelic acid, guiding the researcher from crude isolation to absolute configuration confirmation.

Case Study: CHMA as a Resolving Agent

Scenario: A process chemist uses (S)-CHMA to resolve a racemic amine (e.g., 3-aminopiperidine or an Oxybutynin intermediate). The Problem: The melting points of the diastereomeric salts (


-Acid/

-Amine vs

-Acid/

-Amine) are within 2°C of each other. The XRD Solution:
  • Overlay: The PXRD patterns of the two diastereomeric salts will be distinct because they crystallize in different space groups or with different cell dimensions.

  • Optimization: The chemist tracks the disappearance of the "unwanted" salt peaks during recrystallization.

  • Result: XRD provides a limit of detection (LOD) for the unwanted diastereomer of ~1-2%, which is often superior to chiral HPLC for solid mixtures where solubility is an issue.

References

  • CymitQuimica. (2024). "(±)-Cyclohexylphenylglycolic acid - CAS 4335-77-7 Properties and Applications."

  • European Patent Office. (2004).[1] "EP1424321A1: Synthesis of optically active cyclohexylphenylglycolate esters." (Describes the use of CHMA in Oxybutynin synthesis).

  • Luo, Y., et al. (2024). "Enantioselective liquid-liquid extraction of 2-cyclohexylmandelic acid enantiomers using chiral ionic liquids." Chirality. (Contextualizes the chiral separation importance).

  • Gant, T.G., Sarshar, S. (2009). "US20090247628A1: Substituted phenylcyclohexylglycolates."[2] (Patent detailing deuterated analogs and solid-state forms).

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Cyclohexylmandelicacid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Operational Safety Protocol for 2-Cyclohexylmandelic Acid (CAS 4335-77-7)

Executive Summary & Hazard Context

You are handling 2-Cyclohexylmandelic acid (also known as


-cyclohexyl-

-hydroxybenzeneacetic acid). While often viewed as a standard pharmaceutical intermediate (specifically for anticholinergics like Oxybutynin), it presents a specific, often underestimated hazard profile.

The Critical Hazard: Unlike simple aliphatic acids, this compound is frequently classified with H318 (Causes Serious Eye Damage) rather than just irritation. The combination of the carboxylic acid moiety and the lipophilic cyclohexyl ring allows for rapid corneal penetration and protein denaturation.

Operational Goal: Zero mucosal contact. The protocols below prioritize dust containment during weighing and splash protection during synthesis.

Risk Assessment & GHS Analysis

Effective safety relies on understanding the mechanism of injury, not just the code.

GHS CodeHazard StatementMechanistic InsightOperational Implication
H318 Causes serious eye damage High acidity (pKa ~3-4) combined with lipophilicity allows the dust/solution to penetrate the corneal epithelium rapidly.Safety Glasses are insufficient. Chemical splash goggles are mandatory when handling the powder.
H315 Causes skin irritationOrganic acids denature keratin and disrupt the stratum corneum.Extended contact leads to dermatitis. Double-gloving is recommended for prolonged handling.
H335 May cause respiratory irritationFine crystalline powder acts as a physical and chemical irritant to bronchial tissues.All weighing must occur inside a fume hood or powder containment enclosure.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab PPE." Use this targeted selection guide.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular (Critical) Unvented Chemical Splash Goggles (ANSI Z87.1+)Prevents entry of airborne fines (dust) that safety glasses with side shields cannot block.
Dermal (Hands) Nitrile Gloves (Min. thickness: 0.11 mm / 4 mil)Nitrile offers excellent resistance to organic acids. Latex is not recommended due to lower chemical resistance and allergy risks.
Dermal (Body) Lab Coat (High-neck preferred) + Long sleevesPrevents dust accumulation on forearms. Synthetic blends (polyester/cotton) are acceptable; flame-resistant (Nomex) if using flammable solvents.
Respiratory Fume Hood (Primary) or N95/P2 Respirator (Secondary)Engineering controls (Hood) are superior. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement.

Operational Workflow: The "Safe-Path" Protocol

Safety is a process, not a product. Follow this logic flow to ensure containment.

Step 1: Engineering Setup (Pre-Work)
  • Verify Airflow: Ensure your Fume Hood is operating at 80–100 fpm face velocity.

  • Static Control: 2-Cyclohexylmandelic acid is a crystalline solid and may build static charge. Use an ionizing bar or anti-static gun during weighing to prevent "flying powder."

Step 2: Weighing & Transfer (Highest Risk Phase)
  • The "Deep Reach" Technique: Place the balance at least 6 inches back into the hood.

  • Transfer: Use a disposable anti-static weighing boat. Do not use flat paper, which increases spill risk.

  • Solvation: If possible, add the solvent to the solid inside the hood before moving the vessel. This encapsulates the dust immediately.

Step 3: Reaction Monitoring
  • Glove Hygiene: If you touch the sash or common equipment, change outer gloves immediately. Organic acids can transfer invisibly and cause irritation later when you touch your face.

Step 4: Decontamination[1]
  • Surface Wipe: Wipe the balance area with a saturated sodium bicarbonate (5% aq) paper towel to neutralize invisible acid residues, followed by a water rinse.

Visualization: Safety Logic Flow

The following diagram outlines the decision-making process for handling this compound, ensuring no step is skipped.

G Start START: Handling 2-Cyclohexylmandelic Acid RiskCheck Check State: Solid or Solution? Start->RiskCheck Solid SOLID (Powder) RiskCheck->Solid Weighing Solution SOLUTION (Dissolved) RiskCheck->Solution Transfer/Workup Engineering REQUIRED: Fume Hood + Ionizer Solid->Engineering PPE_Solid PPE: Goggles + Nitrile + Lab Coat Engineering->PPE_Solid Action Perform Weighing / Reaction PPE_Solid->Action PPE_Sol PPE: Safety Glasses + Nitrile Solution->PPE_Sol PPE_Sol->Action Decon Decon: 5% NaHCO3 Wipe Action->Decon Waste Disposal: Solid Organic Waste Decon->Waste

Caption: Operational logic flow for 2-Cyclohexylmandelic acid, differentiating controls based on physical state (Solid vs. Solution).

Emergency Response & First Aid

  • Eye Contact (Red Alert):

    • Immediate Action: Flush with water for 15 minutes minimum .[1][2]

    • Critical Detail: Do not pause to remove contact lenses initially; flush over them if necessary, then remove.

    • Follow-up: Seek medical attention immediately due to the risk of corneal opacity (H318).

  • Skin Contact:

    • Wash with soap and water.[3] If redness persists, treat as a chemical burn.

  • Spill Cleanup (Solid):

    • Do not dry sweep (creates dust).[4]

    • Cover with wet paper towels or use a HEPA vacuum.

    • Wipe area with dilute sodium bicarbonate.

Disposal Protocols

Do not dispose of this intermediate down the drain. It poses a risk to aquatic life and pH regulation in water systems.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid Organic Acid."

  • Liquid Waste (Mother Liquors):

    • If dissolved in organic solvents (DCM, Ethyl Acetate): Dispose in "Halogenated" or "Non-Halogenated" organic waste streams accordingly.

    • If aqueous: Neutralize to pH 7 with Sodium Bicarbonate before disposal (check local EHS regulations; usually requires collection as "Aqueous Waste").

References

  • Sigma-Aldrich. (2023). Safety Data Sheet:

    
    -Cyclohexylmandelic acid. 
    
  • PubChem. (n.d.). Compound Summary: Cyclohexylmandelic acid.[5] National Library of Medicine.

  • Thermo Fisher Scientific. (2021). Glove Selection Guide for Organic Acids.

  • U.S. Pharmacopeia (USP). (2006).[6] SDS: Oxybutynin Related Compound A (alpha-Cyclohexylmandelic acid).[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.